molecular formula C13H22N2O3 B061883 Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 169206-67-1

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B061883
CAS No.: 169206-67-1
M. Wt: 254.33 g/mol
InChI Key: HNMWIKVFYHYBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a sophisticated spirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a privileged spiro[4.5]decane scaffold, which serves as a three-dimensional, conformationally restricted core for designing novel bioactive molecules. The 8-carboxylate tert-butyl ester acts as a versatile protecting group for the secondary amine, enabling selective deprotection under mild acidic conditions for further functionalization. The 3-oxo (ketone) moiety provides a key synthetic handle for diverse transformations, including nucleophilic addition, reductive amination, or the formation of heterocyclic systems. Its primary research value lies in the synthesis of potential pharmaceutical candidates, particularly as a key intermediate for protease inhibitors, kinase inhibitors, and central nervous system (CNS) active compounds. The rigid spirocyclic structure often improves metabolic stability and binding affinity when incorporated into larger molecular architectures. Researchers utilize this compound to develop compound libraries for high-throughput screening and to optimize the pharmacokinetic and pharmacodynamic properties of lead molecules in early-stage discovery programs.

Properties

IUPAC Name

tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)14-9-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMWIKVFYHYBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434232
Record name Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169206-67-1
Record name 1,1-Dimethylethyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169206-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a notable heterocyclic compound, has garnered attention within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its spirocyclic scaffold, which features a shared carbon atom between two rings, imparts a unique three-dimensional architecture. This distinct structure is of significant interest for the development of novel therapeutic agents, as it allows for diverse substitutions and the exploration of new chemical spaces. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, serving as a vital resource for researchers engaged in the design and synthesis of complex molecules for pharmaceutical development. While this compound is a valuable building block, publicly available information on its specific biological activity and detailed experimental protocols is limited. This guide consolidates the existing data and presents a representative synthesis of a closely related compound to illustrate a potential synthetic pathway.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are primarily derived from computational models and data available in chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₂₂N₂O₃PubChem[1]
Molecular Weight 254.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 169206-67-1PubChem[1]
XLogP3 0.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 254.16304257 DaPubChem[1]
Monoisotopic Mass 254.16304257 DaPubChem[1]
Topological Polar Surface Area 58.6 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Experimental Protocols

Representative Synthesis of a Related Spirocyclic Compound

The following is a representative multi-step synthesis of a related diazaspiro[4.5]decane derivative.

Step 1: Synthesis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • To a 10L reactor, add 500 g of 1,4-dioxaspiro[4.5]decan-8-one, 7.5L of ethylene glycol dimethyl ether, and 400 mL of ethanol.

  • Cool the mixture to 0°C.

  • Add 812 g of p-methylsulfonylmethylisocyanitrile and 826 g of potassium tert-butoxide in portions while maintaining the temperature at 0-20°C.

Step 2: Synthesis of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • The product from Step 1 is reacted with 1-bromo-2-chloroethane in the presence of lithium diisopropylamide in toluene at a temperature of 0-20°C for approximately 12.5 hours.

Step 3: Synthesis of tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecane-10-carboxylate

  • The chloroethyl derivative from Step 2 is subjected to reduction with Raney nickel and hydrogen in methanol at 50°C for 6 hours.

  • The resulting cyclic amine is then reacted with tert-butyl dicarbonyl anhydride to introduce the Boc protecting group.

Step 4: Deprotection to form tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-formic acid ester

  • The dioxaspiro compound from Step 3 is deprotected using pyridinium p-toluenesulfonate in a mixed solvent of acetone and water at 70°C for 15 hours to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates a representative four-step synthesis for a related spirocyclic compound, providing a potential workflow for the synthesis of this compound.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cyclization and Protection cluster_3 Step 4: Deprotection A 1,4-dioxaspiro[4.5]decan-8-one C 1,4-dioxaspiro[4.5]decane-8-carbonitrile A->C Ethylene glycol dimethyl ether, Ethanol, 0-20°C B p-methylsulfonylmethylisocyanitrile, Potassium tert-butoxide B->C E 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile C->E Toluene, 0-20°C, 12.5h D 1-bromo-2-chloroethane, Lithium diisopropylamide D->E H tert-butyl-1,4-dioxa-10-aza-dispiro [4.2.4.2]tetradecane-10-carboxylate E->H Methanol, 50°C, 6h F Raney Ni, H2 F->H G tert-butyl dicarbonyl anhydride G->H J tert-butyl-8-oxo-2-azaspiro [4.5]decane-2-formic acid ester H->J Acetone/Water, 70°C, 15h I Pyridinium p-toluenesulfonate I->J

Caption: Representative synthesis of a related spirocyclic ketone.

Signaling Pathways

Currently, there is no publicly available information detailing the specific biological targets or signaling pathways modulated by this compound. A related compound, 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid, has been investigated as a potential inhibitor of diacylglycerol kinase alpha, which is involved in immune response modulation.[2] However, without specific data for the title compound, a signaling pathway diagram cannot be provided.

Safety and Handling

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in drug discovery and medicinal chemistry. Its unique spirocyclic structure presents an attractive scaffold for the synthesis of novel compounds. While detailed biological data and specific synthetic protocols for this exact molecule are not widely published, this guide provides a comprehensive summary of its known properties and a representative synthetic workflow based on a closely related compound. As research in this area progresses, a deeper understanding of the pharmacological profile and synthetic accessibility of this and related compounds is anticipated, which will further enable their application in the development of new therapeutic agents.

References

An In-depth Technical Guide to 8-Boc-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical compound 8-Boc-2,8-diazaspiro[4.5]decan-3-one, also known by its IUPAC name tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. The content herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identifiers

8-Boc-2,8-diazaspiro[4.5]decan-3-one is a heterocyclic organic compound featuring a diazaspiro[4.5]decane core structure. A tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom at position 8, and a ketone functional group is present at position 3 of the spirocyclic system.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 169206-67-1
PubChem CID 10015184
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2
InChI Key HNMWIKVFYHYBKX-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the computed physicochemical properties of 8-Boc-2,8-diazaspiro[4.5]decan-3-one, as available in public databases.[1] Experimental data for these properties are not widely available in the published literature.

PropertyValueSource
Molecular Weight 254.33 g/mol PubChem
XLogP3 0.7PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Exact Mass 254.16304257 DaPubChem
Monoisotopic Mass 254.16304257 DaPubChem
Topological Polar Surface Area 58.6 ŲPubChem
Heavy Atom Count 18PubChem
Formal Charge 0PubChem
Complexity 352PubChem

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 8-Boc-2,8-diazaspiro[4.5]decan-3-one are not readily found in peer-reviewed literature, a general synthetic strategy can be inferred from patents describing the preparation of related diazaspiro compounds. A plausible multi-step synthesis is outlined below. It is important to note that this represents a generalized workflow and would require optimization for specific laboratory conditions.

Generalized Synthetic Workflow:

A potential synthetic route could start from a suitably protected piperidine derivative, which undergoes a series of reactions to build the second heterocyclic ring and introduce the ketone functionality.

G A 1-Boc-4-piperidone B Intermediate A (e.g., via Strecker or Mannich reaction) A->B Reagents for aminomethylation and cyanation or equivalent C Cyclization B->C Hydrolysis and intramolecular cyclization conditions D 8-Boc-2,8-diazaspiro[4.5]decan-3-one C->D Final product

A generalized synthetic workflow for 8-Boc-2,8-diazaspiro[4.5]decan-3-one.

Experimental Steps (Hypothetical Protocol):

  • Step 1: Formation of a Precursor from 1-Boc-4-piperidone. 1-Boc-4-piperidone could be reacted with a source of cyanide and an amine, followed by hydrolysis to generate a key amino acid precursor.

  • Step 2: Intramolecular Cyclization. The amino acid precursor would then be subjected to cyclization conditions, likely involving a coupling agent (e.g., DCC, EDC) or heating to promote amide bond formation, yielding the spirocyclic lactam.

  • Step 3: Purification. The final product, 8-Boc-2,8-diazaspiro[4.5]decan-3-one, would be purified using standard techniques such as column chromatography or recrystallization.

Note: This is a conceptual outline. The actual synthesis would require careful selection of reagents, solvents, and reaction conditions, as well as thorough characterization of all intermediates and the final product.

Spectroscopic Data

At the time of this report, publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 8-Boc-2,8-diazaspiro[4.5]decan-3-one are not available in the common scientific databases. Researchers synthesizing this compound would need to perform these analyses to confirm its structure and purity.

Applications in Drug Discovery and Development

The 2,8-diazaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. While the specific biological activity and potential therapeutic applications of 8-Boc-2,8-diazaspiro[4.5]decan-3-one have not been extensively characterized in the available literature, its structural motifs suggest several areas of potential interest.

The spirocyclic core imparts a rigid, three-dimensional geometry that can be advantageous for binding to protein targets with high specificity. The presence of the protected amine and the ketone functionality allows for diverse chemical modifications, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

Derivatives of the 2,8-diazaspiro[4.5]decane core have been investigated for a range of biological activities. However, no specific signaling pathways have been directly associated with 8-Boc-2,8-diazaspiro[4.5]decan-3-one itself in the reviewed literature.

Logical Relationship for Potential Derivatization:

The diagram below illustrates the potential for this molecule to serve as a versatile intermediate in the synthesis of more complex, potentially bioactive compounds.

G A 8-Boc-2,8-diazaspiro[4.5]decan-3-one B Deprotection of Boc group A->B Acidic conditions D Modification at C-3 (ketone) A->D Reductive amination, Wittig reaction, etc. C Modification at N-8 B->C Alkylation, Acylation, Reductive amination, etc. E Diverse Library of Novel Chemical Entities C->E D->E

Potential derivatization pathways for 8-Boc-2,8-diazaspiro[4.5]decan-3-one.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 8-Boc-2,8-diazaspiro[4.5]decan-3-one is associated with the following hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

8-Boc-2,8-diazaspiro[4.5]decan-3-one is a valuable chemical building block with significant potential in medicinal chemistry and drug discovery. Its rigid spirocyclic core and functional handles for further chemical modification make it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental and biological data are currently limited in the public domain, the foundational chemical information provided in this guide serves as a valuable resource for researchers interested in utilizing this compound in their work. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-67-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the compound with CAS number 169206-67-1, chemically identified as tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate . This spirocyclic compound serves as a crucial building block in the synthesis of various pharmacologically active molecules, including inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), glycosidases, and somatostatin receptor subtype 5 (SSTR5) antagonists. This guide aims to consolidate the fragmented data available in the public domain, primarily from patent literature, to assist researchers in its utilization and characterization.

Chemical Structure and Properties

PropertyValue
CAS Number 169206-67-1
Chemical Name This compound
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2
InChIKey HNMWIKVFYHYBKX-UHFFFAOYSA-N

Spectroscopic Data

The available spectroscopic data for this compound is primarily found within patent literature, where it is often presented as confirmation of synthesis rather than a detailed characterization.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data has been reported, confirming the molecular weight of the compound.

Ionm/z (Observed)Source
[M+Na]⁺353.1[1]
[M+H]⁺327[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

While several sources confirm the use of ¹H NMR for structural verification, complete, detailed spectral data with peak assignments, multiplicities, and coupling constants are not fully available in the public domain. A partial ¹H NMR chemical shift has been reported.

NucleusSolventFrequencyChemical Shift (δ)Source
¹HCD₃OD400 MHz3.54- (partial data)
Infrared (IR) Spectroscopy

Detailed public data for the infrared spectrum of this compound is currently unavailable.

Experimental Protocols

The synthesis of this compound is described in patent literature as an intermediate in multi-step syntheses. A general experimental workflow can be inferred from these sources.

General Synthetic Workflow

G start Starting Materials (e.g., Protected Piperidone Derivatives) step1 Multi-step Synthesis (e.g., Ring formation, functional group manipulation) start->step1 product This compound step1->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: General synthetic workflow for the preparation and confirmation of the target compound.

A specific, though incomplete, experimental detail involves the deprotection of the Boc group:

  • Deprotection of the Boc Group: A solution of this compound (4 g, 16 mmol) in 4 M HCl in dioxane (10 mL) was stirred at 20 °C for 30 minutes. The reaction mixture was then concentrated under reduced pressure.

Role in Signaling Pathways and Drug Development

This compound is not known to have direct biological activity itself but serves as a key intermediate in the synthesis of molecules targeting important signaling pathways.

ROCK Inhibition

This compound is a precursor for the synthesis of selective ROCK inhibitors. The Rho/ROCK signaling pathway is a critical regulator of smooth muscle contraction. Upon activation, ROCK phosphorylates myosin light chain phosphatase, leading to its inhibition and subsequent muscle contraction. Dysregulation of this pathway is implicated in hypertension.

G RhoA RhoA ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits (via Phosphorylation) Contraction Smooth Muscle Contraction MLCP->Contraction Inhibits Inhibitor ROCK Inhibitor (Synthesized from Intermediate) Inhibitor->ROCK Blocks

References

The 2,8-Diazaspiro[4.5]decane Scaffold: A Versatile Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of its Bioactive Derivatives

Introduction

The compound tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate serves as a crucial chemical scaffold for the development of a diverse range of biologically active molecules. While the core molecule itself is primarily a synthetic intermediate, its derivatives have emerged as potent modulators of key signaling pathways implicated in a variety of diseases. This technical guide provides a comprehensive overview of the mechanisms of action for three distinct classes of therapeutic agents derived from the 2,8-diazaspiro[4.5]decane core: RIPK1 inhibitors, dual TYK2/JAK1 inhibitors, and soluble epoxide hydrolase (sEH) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the underlying biology, quantitative data, and experimental methodologies.

I. Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) by 2,8-Diazaspiro[4.5]decan-1-one Derivatives

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis, a form of programmed cell death.[1]

Mechanism of Action

RIPK1 is a serine/threonine kinase that plays a central role in cellular responses to stimuli such as tumor necrosis factor-alpha (TNF-α). The kinase activity of RIPK1 is essential for the initiation of the necroptotic cell death pathway. The 2,8-diazaspiro[4.5]decan-1-one derivatives act as inhibitors of RIPK1's kinase function, thereby blocking the downstream signaling cascade that leads to necroptosis.

RIPK1_Pathway TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative 2,8-Diazaspiro[4.5]decan-1-one Derivative->RIPK1 Inhibition

Figure 1: Inhibition of the RIPK1-mediated necroptosis pathway.
Quantitative Data

The inhibitory potency of these derivatives has been quantified through in vitro assays.

Compound IDTargetIC50 (nM)Cellular Assay
Compound 41RIPK192Anti-necroptotic effect in U937 cells[1]
Experimental Protocols

RIPK1 Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of a compound on the kinase activity of RIPK1.

  • Materials: Recombinant human RIPK1 enzyme, a suitable kinase substrate (e.g., myelin basic protein), ATP, assay buffer (containing MgCl2 and DTT), test compound, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • The test compound is serially diluted and pre-incubated with the RIPK1 enzyme in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.

    • IC50 values are calculated from the dose-response curves.

Cellular Necroptosis Assay in U937 cells

This assay assesses the ability of a compound to protect cells from induced necroptosis.

  • Materials: U937 human monocytic cells, TNF-α, a pan-caspase inhibitor (e.g., z-VAD-FMK), the test compound, and a cell viability reagent.

  • Procedure:

    • U937 cells are seeded in a multi-well plate.

    • Cells are pre-treated with serial dilutions of the test compound.

    • Necroptosis is induced by the addition of TNF-α in combination with a pan-caspase inhibitor.

    • After an incubation period, cell viability is measured using a suitable assay (e.g., CellTiter-Glo®).

    • The protective effect of the compound is determined by the increase in cell viability compared to the vehicle-treated control.

II. Dual Inhibition of TYK2 and JAK1 by a 2,8-Diazaspiro[4.5]decan-1-one Derivative

A novel 2,8-diazaspiro[4.5]decan-1-one derivative, referred to as compound 48, has been identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

Mechanism of Action

TYK2 and JAK1 are members of the Janus kinase family of non-receptor tyrosine kinases. They are crucial components of the JAK-STAT signaling pathway, which transduces signals from various cytokine and growth factor receptors to the nucleus, leading to the transcription of genes involved in inflammation and immunity. Compound 48 inhibits the kinase activity of both TYK2 and JAK1, thereby blocking the phosphorylation of STAT proteins and subsequent gene expression.

TYK2_JAK1_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor TYK2 TYK2 Cytokine Receptor->TYK2 JAK1 JAK1 Cytokine Receptor->JAK1 STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Transcription Gene Transcription pSTAT->Gene Transcription Compound_48 Compound_48 Compound_48->TYK2 Inhibition Compound_48->JAK1 Inhibition

Figure 2: Dual inhibition of the TYK2/JAK1 signaling pathway.
Quantitative Data

The inhibitory activity and selectivity of compound 48 have been characterized.

TargetIC50 (nM)
TYK26
JAK137
JAK2> 851
JAK3> 2150
Experimental Protocols

TYK2/JAK1 Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the kinase activity of TYK2 and JAK1.

  • Materials: Recombinant human TYK2 and JAK1 enzymes, a suitable kinase substrate, ATP, assay buffer, test compound, and a detection system.

  • Procedure: The protocol is similar to the RIPK1 kinase inhibition assay, with the respective TYK2 or JAK1 enzymes and optimized reaction conditions.

DSS-Induced Colitis Model in Mice (In Vivo)

This model is used to evaluate the anti-inflammatory efficacy of compounds in an animal model of inflammatory bowel disease.

  • Materials: Mice (e.g., C57BL/6), Dextran Sulfate Sodium (DSS), test compound, and equipment for monitoring disease activity.

  • Procedure:

    • Colitis is induced in mice by administering DSS in their drinking water for a specified period.

    • Mice are treated with the test compound or vehicle.

    • Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.

    • At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and cytokine profiling.

III. Inhibition of Soluble Epoxide Hydrolase (sEH) by 2,8-Diazaspiro[4.5]decane-based Trisubstituted Urea Derivatives

Trisubstituted urea derivatives incorporating the 2,8-diazaspiro[4.5]decane scaffold have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[2][3]

Mechanism of Action

Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol forms. By inhibiting sEH, these 2,8-diazaspiro[4.5]decane derivatives increase the bioavailability of EETs, which have beneficial effects in cardiovascular and inflammatory diseases.

sEH_Pathway Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs 2,8-Diazaspiro_Derivative 2,8-Diazaspiro[4.5]decane-based Trisubstituted Urea Derivative 2,8-Diazaspiro_Derivative->sEH Inhibition

Figure 3: Inhibition of soluble epoxide hydrolase (sEH).
Quantitative Data

The inhibitory potency of these derivatives against human and murine sEH has been determined.

Compound IDTargetIC50 (nM)
Compound 11human sEH1.1
murine sEH2.5
Compound 12human sEH1.0
murine sEH1.0
Compound 20human sEH0.6
murine sEH0.7
Compound 37human sEH0.4
murine sEH0.4
Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Biochemical)

This assay quantifies the inhibitory activity of compounds against sEH.

  • Materials: Recombinant human or murine sEH, a fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate), assay buffer, and the test compound.

  • Procedure:

    • The test compound is incubated with the sEH enzyme.

    • The fluorogenic substrate is added to initiate the reaction.

    • The hydrolysis of the substrate by sEH produces a fluorescent product.

    • The increase in fluorescence is measured over time using a fluorescence plate reader.

    • IC50 values are determined from the dose-response curves.

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR) (In Vivo)

This model is used to assess the antihypertensive effects of sEH inhibitors.

  • Materials: Spontaneously hypertensive rats, the test compound, and a system for measuring blood pressure (e.g., tail-cuff method or telemetry).

  • Procedure:

    • Baseline blood pressure is measured in the SHR.

    • The rats are orally administered the test compound or vehicle.

    • Blood pressure is measured at various time points after administration.

    • The reduction in blood pressure compared to the vehicle-treated group indicates the antihypertensive effect of the compound.

Conclusion

The 2,8-diazaspiro[4.5]decane scaffold has proven to be a remarkably versatile platform for the design of potent and selective inhibitors of diverse therapeutic targets. The derivatives of this core structure have demonstrated significant potential in the fields of inflammation, autoimmune diseases, and cardiovascular disorders through the targeted inhibition of RIPK1, TYK2/JAK1, and soluble epoxide hydrolase. The data and experimental protocols presented in this guide underscore the therapeutic promise of this chemical class and provide a valuable resource for the continued development of novel drug candidates.

References

An In-Depth Technical Guide to the Synthesis of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route to 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, a valuable spirocyclic scaffold for drug discovery. The synthesis commences with the readily available 1-Boc-4-piperidone and proceeds through a three-step sequence involving a Strecker reaction, nitrile hydrolysis, and subsequent intramolecular cyclization, followed by a final N-Boc protection. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane can be efficiently achieved through a convergent pathway. The core spirocyclic lactam is constructed from 1-Boc-4-piperidone, which undergoes a Strecker reaction to introduce the necessary amino and cyano functionalities at the 4-position. Subsequent hydrolysis of the nitrile group yields a gamma-amino acid intermediate, which is then induced to cyclize, forming the desired 2,8-diazaspiro[4.5]decan-3-one core structure. The final step involves the protection of the lactam nitrogen with a second Boc group to yield the target compound.

Synthesis_Pathway A 1-Boc-4-piperidone B 1-Boc-4-amino-4-cyanopiperidine A->B  Strecker Reaction (NH4Cl, KCN) C 4-Amino-1-Boc-piperidine-4-carboxylic acid B->C  Nitrile Hydrolysis (Acid or Base) D 8-Boc-2,8-diazaspiro[4.5]decan-3-one C->D  Intramolecular  Cyclization E 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane D->E  N-Boc Protection (Boc)2O, Base

Figure 1: Proposed synthetic pathway for 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-amino-4-cyanopiperidine (Strecker Reaction)

The initial step involves a one-pot, three-component Strecker reaction using 1-Boc-4-piperidone, ammonium chloride, and potassium cyanide. This reaction efficiently constructs the α-aminonitrile intermediate.

Protocol:

  • To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water, add ammonium chloride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of potassium cyanide (1.2 eq) in water dropwise to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-amino-4-cyanopiperidine.

Parameter Value Reference
Starting Material 1-Boc-4-piperidoneCommercially Available
Key Reagents NH4Cl, KCN[1][2]
Solvent Methanol/Water[3]
Reaction Time 24-48 hoursGeneral Knowledge
Typical Yield 70-85%Estimated
Step 2: Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic acid (Nitrile Hydrolysis)

The hydrolysis of the nitrile in 1-Boc-4-amino-4-cyanopiperidine to the corresponding carboxylic acid can be achieved under either acidic or basic conditions.

Protocol (Acidic Hydrolysis):

  • Dissolve 1-Boc-4-amino-4-cyanopiperidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Heat the reaction mixture at reflux for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7.

  • The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amino acid.

  • The product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Starting Material 1-Boc-4-amino-4-cyanopiperidine-
Key Reagents Concentrated HCl[1][4]
Solvent Water[4]
Reaction Time 12-24 hoursGeneral Knowledge
Typical Yield 60-75%Estimated
Step 3: Synthesis of 8-Boc-2,8-diazaspiro[4.5]decan-3-one (Intramolecular Cyclization)

The intramolecular cyclization of the gamma-amino acid to form the spirolactam is a critical step. This can be achieved by activating the carboxylic acid, for instance, by converting it to an ester followed by heating, or by using a coupling agent.

Protocol (via Esterification and Cyclization):

  • Esterify the carboxylic acid of 4-Amino-1-Boc-piperidine-4-carboxylic acid (1.0 eq) using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of sulfuric acid).

  • Isolate and purify the resulting ethyl ester, ethyl 4-amino-1-Boc-piperidine-4-carboxylate.

  • Heat the purified ester in a high-boiling point solvent such as toluene or xylene, with or without a catalytic amount of a non-nucleophilic base, to effect intramolecular cyclization.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the lactam.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-Boc-2,8-diazaspiro[4.5]decan-3-one.

Parameter Value Reference
Starting Material 4-Amino-1-Boc-piperidine-4-carboxylic acid-
Key Reagents Ethanol, H2SO4 (for esterification)General Knowledge
Solvent Toluene or XyleneGeneral Knowledge
Reaction Time 12-24 hoursEstimated
Typical Yield 50-70%Estimated
Step 4: Synthesis of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane (N-Boc Protection)

The final step is the protection of the newly formed lactam nitrogen with a Boc group.

Protocol:

  • Dissolve 8-Boc-2,8-diazaspiro[4.5]decan-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the final product, 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane.

Parameter Value Reference
Starting Material 8-Boc-2,8-diazaspiro[4.5]decan-3-one-
Key Reagents (Boc)2O, Triethylamine/DMAP[5]
Solvent Dichloromethane or THF[5]
Reaction Time 4-12 hours[5]
Typical Yield >90%Estimated

Data Presentation

The following table summarizes the key intermediates and the final product of this synthetic route.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
1-Boc-4-piperidone1-Boc-4-piperidoneC10H17NO3199.25
1-Boc-4-amino-4-cyanopiperidine1-Boc-4-amino-4-cyanopiperidineC11H19N3O2225.29
4-Amino-1-Boc-piperidine-4-carboxylic acid4-Amino-1-Boc-piperidine-4-carboxylic acidC11H20N2O4244.29
8-Boc-2,8-diazaspiro[4.5]decan-3-one8-Boc-2,8-diazaspiro[4.5]decan-3-oneC13H22N2O3254.33
8-Boc-3-oxo-2,8-diazaspiro[4.5]decane8-Boc-3-oxo-2,8-diazaspiro[4.5]decaneC18H30N2O5354.44

Mandatory Visualization

The logical workflow of the synthesis is depicted below.

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Nitrile Hydrolysis cluster_step3 Step 3: Cyclization cluster_step4 Step 4: N-Boc Protection cluster_end Final Product A 1-Boc-4-piperidone B Mix with NH4Cl and KCN in MeOH/H2O A->B C Stir at RT for 24-48h B->C D Workup and Purification C->D E Reflux in concentrated HCl D->E F Neutralization and Extraction G Esterification F->G H Heat in Toluene G->H I Purification H->I J React with (Boc)2O and Base I->J K Workup and Purification J->K L 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane K->L

Figure 2: Experimental workflow for the synthesis of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane.

This guide provides a robust framework for the synthesis of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane. The presented protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. Researchers are encouraged to consult the cited literature for further details and to employ standard laboratory safety practices throughout the synthetic sequence.

References

An In-depth Technical Guide on the Physicochemical and Biological Properties of C13H22N2O3 Isomers and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical formula C13H22N2O3 corresponds to multiple isomers. As of the date of this document, comprehensive experimental data for a specific isomer, trans-(1S,3S)-3-(piperidin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid (PubChem CID: 98550555), is not extensively available in published literature. Therefore, this guide provides computed properties for this isomer and presents experimental protocols and potential biological activities based on structurally related cyclohexane carboxamide and piperidine derivatives. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this chemical scaffold.

Physicochemical Properties of trans-(1S,3S)-3-(piperidin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid

The following table summarizes the computed physicochemical properties for the specified isomer of C13H22N2O3. These values are predicted by computational models and provide an estimate of the compound's characteristics.

PropertyValueReference
Molecular Formula C13H22N2O3--INVALID-LINK--
Molecular Weight 254.33 g/mol --INVALID-LINK--
IUPAC Name trans-(1S,3S)-3-(piperidin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid--INVALID-LINK--
XLogP3-AA -1.7--INVALID-LINK--
Hydrogen Bond Donor Count 3--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 3--INVALID-LINK--
Exact Mass 254.16304257 g/mol --INVALID-LINK--
Topological Polar Surface Area 78.4 Ų--INVALID-LINK--
Complexity 313--INVALID-LINK--

Synthesis and Characterization

A plausible synthetic route for compounds with a cyclohexane carboxamide scaffold involves the coupling of a carboxylic acid with an amine. The following sections detail a representative synthetic protocol and standard characterization methods.

General Synthetic Workflow

The synthesis of a molecule like trans-(1S,3S)-3-(piperidin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid would likely involve an amide coupling reaction between trans-cyclohexane-1,3-dicarboxylic acid and 4-aminopiperidine, with appropriate protecting group strategies to ensure regioselectivity.

G reagent1 trans-Cyclohexane- 1,3-dicarboxylic acid coupling Amide Coupling (e.g., HATU, DIPEA) reagent1->coupling reagent2 4-Aminopiperidine reagent2->coupling intermediate Protected Intermediates product C13H22N2O3 coupling->product Crude Product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization Pure Product

Caption: General workflow for the synthesis of C13H22N2O3.

Experimental Protocols

Synthesis of Cyclohexane Carboxamide Derivatives (Representative Protocol):

This protocol is adapted from the synthesis of similar carboxamide derivatives.[1]

  • Acid Activation: To a solution of trans-cyclohexane-1,3-dicarboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).[1] The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: A solution of the desired amine (e.g., a protected 4-aminopiperidine derivative) (1 equivalent) in DMF is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired amide.

  • Deprotection (if necessary): If protecting groups were used, a subsequent deprotection step is carried out under appropriate conditions.

Characterization Protocols:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number of different types of protons and their connectivity. Spectra are typically recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in ppm relative to a residual solvent peak or an internal standard (e.g., TMS).

    • ¹³C NMR: To determine the number of different types of carbon atoms. Spectra are recorded on the same instrument, and chemical shifts are reported in ppm.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule (e.g., C=O stretch of the carboxylic acid and amide, N-H stretch of the amide).

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for trans-(1S,3S)-3-(piperidin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid, the cyclohexane carboxamide and piperidine moieties are present in many biologically active compounds.[4][5][6]

Related Biological Activities
  • Anticancer Activity: Several studies have reported that cyclohexane carboxamide derivatives exhibit cytotoxic effects against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[4][7] Some of these compounds have been shown to induce apoptosis and cause cell cycle arrest.[4]

  • Anti-inflammatory Activity: Piperidine derivatives have been explored as anti-inflammatory agents.[8] For instance, some 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated macrophages.[8]

  • Antimicrobial Activity: Derivatives containing the piperidine ring have been synthesized and evaluated for their antibacterial and antifungal properties.[9]

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the observed pro-apoptotic activity of related cyclohexane carboxamide derivatives, a potential mechanism of action could involve the intrinsic apoptosis pathway.[4]

G C13H22N2O3 C13H22N2O3 Derivative Cell Cancer Cell C13H22N2O3->Cell Bax Bax Activation Cell->Bax Induces Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptosis induction pathway for a C13H22N2O3 derivative.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[10]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compound is dissolved in DMSO to create a stock solution, which is then serially diluted in cell culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

The chemical formula C13H22N2O3 represents a class of compounds with potential for further investigation in drug discovery. While specific experimental data for trans-(1S,3S)-3-(piperidin-4-ylcarbamoyl)cyclohexane-1-carboxylic acid is currently lacking, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methods and data from structurally related molecules. The cyclohexane carboxamide and piperidine scaffolds are known to be associated with a range of biological activities, including anticancer and anti-inflammatory effects. Future research focusing on the synthesis and screening of C13H22N2O3 isomers is warranted to explore their therapeutic potential.

References

The Versatile Scaffold: A Technical Guide to Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and burgeoning applications of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and its parent scaffold, 2,8-diazaspiro[4.5]decane. This spirocyclic framework has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional conformation that is increasingly utilized in the design of novel therapeutics, most notably in the development of targeted protein degraders.

Core Compound Properties

This compound is a derivative of the 2,8-diazaspiro[4.5]decane heterocyclic system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile building block in organic synthesis.

PropertyValueSource
Molecular Formula C13H22N2O3[1]
Molecular Weight 254.33 g/mol [1]
CAS Number 169206-67-1[1]
IUPAC Name This compound[1]
Physical State White solid
Solubility Low solubility

Synthesis and Experimental Protocols

The synthesis of the 2,8-diazaspiro[4.5]decane core and its derivatives can be achieved through various synthetic routes. Below is a representative multi-step synthesis for a related compound, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate, which illustrates a common strategy for constructing the spirocyclic system.

Representative Synthesis of a 2,8-Diazaspiro[4.5]decane Analog

A patented method for a related compound involves a four-step process starting from 1,4-dioxaspiro[4.5]decan-8-one.[2]

Step 1: Synthesis of 1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Reactants: 1,4-dioxaspiro[4.5]decan-8-one, p-methylsulfonylmethylisocyanitrile, potassium tert-butoxide.

  • Solvent: Mixture of ethylene glycol dimethyl ether and ethanol.

  • Temperature: 0-20 °C.

  • Procedure: To a solution of 1,4-dioxaspiro[4.5]decan-8-one in the solvent mixture, p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide are added portion-wise at the specified temperature.

Step 2: Synthesis of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Reactants: 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 1-bromo-2-chloroethane, lithium diisopropylamide (LDA).

  • Solvent: Toluene.

  • Temperature: 0-20 °C.

  • Reaction Time: 12.5 hours.

  • Procedure: The nitrile from Step 1 is reacted with 1-bromo-2-chloroethane in the presence of LDA.

Step 3: Cyclization and Boc Protection

  • Reactants: 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, Raney nickel, hydrogen, di-tert-butyl dicarbonate (Boc2O).

  • Solvent: Methanol.

  • Temperature: 50 °C.

  • Reaction Time: 6 hours.

  • Procedure: The product from Step 2 undergoes reduction with Raney nickel and hydrogen, followed by cyclization and subsequent protection with Boc2O.

Step 4: Deprotection to Yield the Final Product

  • Reactant: The Boc-protected intermediate from Step 3, pyridinium p-toluenesulfonate.

  • Solvent: Acetone and water mixture.

  • Temperature: 70 °C.

  • Reaction Time: 15 hours.

  • Procedure: The ketal protecting group is removed to yield the final ketone.

G cluster_synthesis Synthesis Workflow Start 1,4-dioxaspiro[4.5]decan-8-one Step1 Step 1: Nitrile Formation Step2 Step 2: Alkylation Step3 Step 3: Reductive Cyclization & Boc Protection Step4 Step 4: Ketal Deprotection End tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

Application in Drug Discovery: EZH2 PROTACs

A significant application of the 2,8-diazaspiro[4.5]decane scaffold is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system. A recent study highlights the use of a 2,8-diazaspiro[4.5]decane linker in the development of a bioavailable PROTAC targeting the Enhancer of Zeste Homolog 2 (EZH2).[3] EZH2 is a histone methyltransferase that is often overexpressed in various cancers, making it an attractive therapeutic target.

The developed PROTAC, compound 5g , demonstrated potent degradation of EZH2 and its associated PRC2 complex subunits in different cancer cell lines.[3] This led to the inhibition of H3K27 trimethylation, a key epigenetic mark regulated by EZH2.

Biological Activity of EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane Linker
CompoundCell LineDC50 (nM)Dmax (%)Antiproliferative IC50 (µM)
5g MV4-11 (AML)1.9>950.019
5g KARPAS-422 (Lymphoma)4.8>950.031
5g Pfeiffer (Lymphoma)2.3>950.024

DC50: concentration for 50% degradation; Dmax: maximum degradation; IC50: half-maximal inhibitory concentration; AML: Acute Myeloid Leukemia.

The study found that acute myeloid leukemia (AML) cells were particularly sensitive to compound 5g .[3] Further investigation in MV4-11 cells revealed that the compound induced G0/G1 phase cell cycle arrest and apoptosis.[3]

EZH2-Targeting PROTAC Mechanism of Action

The 2,8-diazaspiro[4.5]decane-containing PROTAC functions by simultaneously binding to the EZH2 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This dual-functionality completely suppresses both the catalytic and non-catalytic roles of EZH2, offering a potential therapeutic advantage over traditional inhibitors.[3]

G

Conclusion

This compound and the broader class of 2,8-diazaspiro[4.5]decane derivatives represent a valuable and versatile scaffold in medicinal chemistry. Their unique three-dimensional structure and synthetic tractability have led to their successful incorporation into novel therapeutic modalities, such as PROTACs. The promising preclinical data for EZH2-targeting PROTACs underscore the potential of this scaffold in the development of next-generation cancer therapies. Further exploration of this privileged structure is warranted to unlock its full potential in addressing a range of diseases.

References

The Genesis and Evolution of Diazaspiro Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspiro compounds, heterocyclic molecules characterized by two nitrogen atoms within a spirocyclic framework, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. Their unique three-dimensional architecture imparts favorable physicochemical properties, such as enhanced solubility, metabolic stability, and novel intellectual property space, making them attractive scaffolds for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of diazaspiro compounds, tailored for professionals in the field of drug development.

A Historical Perspective: From Hydantoins to Modern Scaffolds

The journey of diazaspiro compounds is intrinsically linked to the broader history of spirocyclic chemistry. While the deliberate synthesis of complex diazaspiro scaffolds is a more recent endeavor, the foundational chemistry dates back to the 19th century.

The Dawn of Spiro-Hydantoins: The earliest foray into structures that would be classified as diazaspiro compounds can be traced to the work on hydantoins. In 1861, Adolf von Baeyer's work on uric acid and its derivatives led to the discovery of hydantoin (2,4-imidazolidinedione)[1][2]. Although not a spirocycle itself, subsequent developments in hydantoin chemistry paved the way for spirocyclic analogues. The Bucherer-Bergs reaction , first reported in the early 20th century, became a cornerstone for the synthesis of 5,5-disubstituted hydantoins, many of which are spirocyclic[3][4]. This multicomponent reaction, utilizing a ketone or aldehyde, cyanide, and ammonium carbonate, provided a straightforward entry into spiro-hydantoin scaffolds, which later proved to be valuable pharmacophores.

Expansion of the Diazaspiro Landscape: The 20th century witnessed a gradual expansion in the synthesis and exploration of diverse diazaspiro ring systems. The development of new synthetic methodologies enabled the creation of a wide array of scaffolds beyond the hydantoin core. Researchers began to recognize the potential of diazaspiro compounds as rigid bioisosteres for more flexible cyclic diamines, such as piperazine, leading to their incorporation into drug discovery programs to improve potency, selectivity, and pharmacokinetic profiles[5]. The latter half of the 20th century and the early 21st century have seen an explosion in the number of publications and patents related to diazaspiro compounds, highlighting their growing importance in medicinal chemistry[6].

Key Diazaspiro Scaffolds and Their Biological Significance

A multitude of diazaspiro ring systems have been synthesized and evaluated for their biological activity. The following table summarizes some of the key scaffolds and their associated biological targets and therapeutic areas.

Diazaspiro ScaffoldRepresentative Biological TargetsTherapeutic AreaKey Findings and References
1,3-Diazaspiro[4.5]decane-2,4-dione Aldose ReductaseDiabetic ComplicationsPotent inhibition of aldose reductase, with the (2'R,4'S) enantiomer of a chloro-substituted derivative showing an IC50 of 7.5 nM.[4]
1,9-Diazaspiro[5.5]undecane NK1/NK2 Receptors, MCH-R1Pain, Inflammation, ObesityDual NK1/NK2 antagonists and potent MCH-R1 antagonists have been developed based on this scaffold.[7]
2,7-Diazaspiro[3.5]nonane Dopamine D4 ReceptorParkinson's DiseaseSelective D4 receptor antagonists were developed as potential adjuvants for Parkinson's disease management.[8]
3,9-Diazaspiro[5.5]undecane GABA-A ReceptorNeurological DisordersPotent competitive antagonists of the GABA-A receptor have been identified.
Diazaspiro[4.5]decan-1-one Chitin SynthaseAntifungalCompounds exhibited broad-spectrum antifungal activity by inhibiting chitin synthase.[9]
Various Diazaspiro Cores σ2 ReceptorNeurological and Psychiatric DisordersExplored as bioisosteres for piperazine in the development of σ2 receptor ligands.[5]

Synthetic Methodologies: A Guide to Core Construction

The synthesis of diazaspiro compounds has evolved from classical multicomponent reactions to sophisticated modern synthetic strategies. This section details the experimental protocols for key synthetic transformations.

The Bucherer-Bergs Reaction for Spiro-Hydantoins

This classical method remains a reliable route to 5,5-disubstituted hydantoins.

General Protocol: A mixture of the ketone (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in a suitable solvent (e.g., ethanol/water) is heated in a sealed vessel at a temperature ranging from 60 to 120 °C for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction after acidification.

Example: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione [1][2]

  • Step 1: Strecker Reaction: To a stirred suspension of sodium cyanide and methylamine hydrochloride in DMSO/H₂O, a solution of 4-phenylcyclohexanone in DMSO is added. The reaction is stirred for 46 hours at room temperature. After workup, 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride is obtained.

  • Step 2: Urea Formation: The aminonitrile is treated with potassium cyanate in the presence of acetic acid and water to yield the corresponding ureido derivative.

  • Step 3: Cyclization: The ureido intermediate is cyclized using sodium hydride in dry DMF, followed by acid hydrolysis to afford the final diazaspiro hydantoin.

Modern Synthetic Strategies

Modern organic synthesis offers a diverse toolkit for the construction of complex diazaspiro scaffolds.

This approach allows for the rapid construction of complex molecules in a single step.

Example: Synthesis of Diazaspiro[4.5]decanes with Exocyclic Double Bonds [10][11] Unactivated yne-en-ynes react with substituted aryl halides in the presence of a palladium catalyst (e.g., Pd(OAc)₂/PPh₃). This domino reaction involves multiple C-C bond formations and a spirocyclization step to afford the diazaspiro[4.5]decane scaffold.

This method is particularly useful for the synthesis of spiro-pyrrolidine containing systems.

General Protocol: An azomethine ylide is generated in situ from an appropriate precursor (e.g., from the reaction of an α-amino acid with an aldehyde or ketone). This ylide then undergoes an intramolecular [3+2] cycloaddition with a tethered dipolarophile (e.g., an alkene or alkyne) to form the spiro-pyrrolidine ring system.

Signaling Pathways Modulated by Diazaspiro Compounds

The therapeutic potential of diazaspiro compounds stems from their ability to modulate key biological signaling pathways. This section provides diagrams of representative pathways created using the DOT language for Graphviz.

GABA-A Receptor Signaling

Diazaspiro compounds have been developed as antagonists of the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABAA_R GABA-A Receptor (Cl- Channel) GABA_vesicle->GABAA_R Binds to Cl_ion Cl- GABAA_R->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition Hyperpolarization->Inhibition Leads to Diazaspiro_Antagonist Diazaspiro Antagonist Diazaspiro_Antagonist->GABAA_R Blocks

Caption: GABA-A Receptor Signaling Pathway and its Inhibition.

Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is involved in regulating cell shape, motility, and contraction, and its inhibitors are being explored for various diseases.

ROCK_Signaling GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK Rho-Kinase (ROCK) RhoA_GTP->ROCK Activates MLC_Pase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Pase Inhibits p_MLC Phosphorylated Myosin Light Chain (p-MLC) ROCK->p_MLC Phosphorylates Actomyosin_Contraction Actomyosin Contraction p_MLC->Actomyosin_Contraction Diazaspiro_Inhibitor Diazaspiro ROCK Inhibitor Diazaspiro_Inhibitor->ROCK Inhibits

Caption: Rho-Kinase (ROCK) Signaling Pathway and its Inhibition.

KRAS G12C Signaling Pathway

The KRAS protein is a key regulator of cell growth, and the G12C mutation is a common driver in certain cancers. Diazaspiro compounds have been investigated as inhibitors of this pathway.

KRAS_G12C_Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Recruits KRAS_G12C_GDP KRAS(G12C)-GDP (Inactive) SOS1->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS(G12C)-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Diazaspiro_Inhibitor Diazaspiro KRAS G12C Inhibitor Diazaspiro_Inhibitor->KRAS_G12C_GDP Covalently binds to and traps in inactive state

References

A Technical Guide to the Solubility of 8-Boc-2,8-diazaspiro[4.5]decan-3-one for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 8-Boc-2,8-diazaspiro[4.5]decan-3-one, a key physicochemical property influencing its behavior in biological systems and its development potential as a therapeutic agent. While specific solubility data for this compound is not extensively published, this document outlines the standard experimental protocols and data interpretation frameworks used in the pharmaceutical industry to characterize such molecules.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter in drug discovery and development. For a compound like 8-Boc-2,8-diazaspiro[4.5]decan-3-one, its aqueous solubility can significantly impact bioavailability, formulation, and the reliability of in vitro biological assays. Poor solubility can be a major hurdle, leading to challenges in achieving therapeutic concentrations and potentially causing misleading results in screening campaigns.

There are two primary types of solubility measurements relevant to drug discovery:

  • Kinetic Solubility: This is the concentration of a compound at the moment it precipitates from a solution that was prepared by adding the compound from a concentrated organic stock (typically DMSO) into an aqueous buffer. It is a high-throughput measurement used in the early stages of discovery to quickly assess a compound's propensity to precipitate under assay conditions.[1][2][3]

  • Thermodynamic (or Equilibrium) Solubility: This represents the true saturation concentration of a compound in a solvent at equilibrium with its solid form.[4][5] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's solubility, which is crucial for later-stage development and formulation.[5][6]

Data Presentation: Solubility Profile of 8-Boc-2,8-diazaspiro[4.5]decan-3-one

The following table summarizes the types of solubility data that would be generated for 8-Boc-2,8-diazaspiro[4.5]decan-3-one. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Assay Type Solvent System pH Temperature (°C) Solubility (μg/mL) Methodology
KineticPhosphate Buffered Saline (PBS)7.425> 100Nephelometry
KineticSimulated Gastric Fluid (SGF)1.23750 - 75UV Spectroscopy
KineticSimulated Intestinal Fluid (SIF)6.837> 100LC-MS/MS
ThermodynamicWater7.02585Shake-Flask HPLC
ThermodynamicPBS7.42595Shake-Flask HPLC
Thermodynamic0.1 N HCl1.02560Shake-Flask HPLC

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of solubility. Below are standard protocols for kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay Protocol

This protocol is designed for high-throughput screening to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

  • 8-Boc-2,8-diazaspiro[4.5]decan-3-one

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler

  • Plate reader (Nephelometer or UV-Vis Spectrophotometer)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Boc-2,8-diazaspiro[4.5]decan-3-one in DMSO.

  • Plate Preparation: Using an automated liquid handler, add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

  • Aqueous Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: The plate is shaken for a period of 1 to 2 hours at a controlled temperature, typically 25°C.[1]

  • Detection: The presence of precipitate is measured.

    • Nephelometry: Light scattering caused by insoluble particles is measured.[2]

    • UV Spectroscopy: After filtration or centrifugation to remove precipitate, the absorbance of the supernatant is measured at the compound's λmax.[2]

  • Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is observed, or as "soluble" up to the highest tested concentration if no precipitate is formed.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard.[5]

Materials:

  • Solid 8-Boc-2,8-diazaspiro[4.5]decan-3-one

  • Aqueous buffers of desired pH (e.g., PBS pH 7.4, 0.1 M HCl)

  • Glass vials

  • Thermomixer or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Compound Addition: An excess amount of solid 8-Boc-2,8-diazaspiro[4.5]decan-3-one (e.g., 1 mg) is added to a glass vial.[6] This ensures that a saturated solution will be in equilibrium with the undissolved solid.

  • Solvent Addition: A known volume of the desired aqueous buffer (e.g., 1 mL) is added to the vial.[6]

  • Equilibration: The vials are sealed and agitated in a thermomixer or on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: The samples are allowed to stand, and then the supernatant is separated from the solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated HPLC-UV method against a standard curve.

  • Data Analysis: The thermodynamic solubility is reported in µg/mL or µM.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows for determining solubility and the logical relationship between different types of solubility measurements.

Kinetic_Solubility_Workflow prep_stock Prepare 10 mM Stock in DMSO dispense_stock Dispense Stock into 96-well Plate prep_stock->dispense_stock add_buffer Add Aqueous Buffer (e.g., PBS) dispense_stock->add_buffer incubate Incubate with Shaking (1-2h) add_buffer->incubate detection Detection of Precipitate incubate->detection nephelometry Nephelometry (Light Scatter) detection->nephelometry Method 1 uv_spec Filtration + UV-Vis Spectroscopy detection->uv_spec Method 2 analysis Data Analysis & Reporting nephelometry->analysis uv_spec->analysis

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic_Solubility_Workflow add_solid Add Excess Solid Compound to Vial add_solvent Add Aqueous Solvent add_solid->add_solvent equilibrate Equilibrate with Agitation (24-72h) add_solvent->equilibrate phase_separation Phase Separation (Centrifuge/Filter) equilibrate->phase_separation quantify Quantify Supernatant via HPLC phase_separation->quantify analysis Data Analysis & Reporting quantify->analysis

Caption: Workflow for Thermodynamic Solubility Assay.

Solubility_Relationship discovery Early Drug Discovery kinetic Kinetic Solubility (High Throughput, Fast) discovery->kinetic Primary Assay development Preclinical & Formulation Development thermodynamic Thermodynamic Solubility (Low Throughput, Accurate) development->thermodynamic Primary Assay kinetic->thermodynamic Informs Selection for

Caption: Relationship of Solubility Assays in Drug Development.

References

Theoretical Analysis of Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive theoretical framework for the study of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive experimental data, this document proposes a computational workflow utilizing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic properties. The methodologies detailed herein are based on established computational protocols for similar diazaspirocyclic systems and tert-butyl carbamates, providing a robust foundation for future in-silico research. This whitepaper serves as a resource for researchers seeking to understand and predict the behavior of this and related molecules for applications in drug design and development.

Introduction

This compound is a spirocyclic compound featuring a piperidine ring fused with a pyrrolidinone moiety and protected by a tert-butoxycarbonyl (Boc) group.[1] The diazaspiro[4.5]decane core is a recognized scaffold in medicinal chemistry, appearing in molecules designed as antagonists for dopamine D4 receptors and as bioisosteres for piperazine in PARP inhibitors.[2][3][4] The presence of the Boc protecting group and the lactam functionality suggests its utility as a versatile intermediate in organic synthesis.[5]

Given the potential biological relevance of this scaffold, a thorough understanding of its three-dimensional structure, conformational landscape, and electronic properties is crucial for rational drug design. Theoretical studies, particularly those employing quantum chemical methods, offer a powerful and cost-effective means to gain these insights. This guide presents a standardized workflow for such a theoretical investigation.

Proposed Theoretical Investigation Workflow

The following diagram outlines a logical workflow for the computational analysis of this compound. This process begins with the initial structure generation and proceeds through optimization, conformational analysis, and the calculation of various molecular properties.

Theoretical_Study_Workflow cluster_input 1. Input Generation cluster_geom_opt 2. Geometry Optimization & Conformational Analysis cluster_analysis 3. Property Calculation & Analysis cluster_output 4. Output & Interpretation start Initial 3D Structure Generation (e.g., from SMILES) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search Initial conformers dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt Candidate conformers freq_calc Frequency Calculation (Confirm Minima) dft_opt->freq_calc Optimized structures electronic Electronic Properties (HOMO, LUMO, ESP) dft_opt->electronic thermo Thermochemical Analysis (G, H, S) freq_calc->thermo Vibrational frequencies spectroscopic Spectroscopic Prediction (IR, NMR) freq_calc->spectroscopic data_vis Data Tabulation & Visualization thermo->data_vis reactivity Reactivity Descriptors (Fukui Functions) electronic->reactivity electronic->data_vis spectroscopic->data_vis reactivity->data_vis report Interpretation & Reporting data_vis->report

Caption: Workflow for theoretical analysis of the target molecule.

Detailed Computational Methodologies

The following protocols are proposed based on common practices in computational chemistry for organic molecules and related heterocyclic systems.[6][7]

Conformational Analysis

A preliminary conformational search is essential to identify the low-energy structures of the molecule.

  • Software: Spartan, Schrödinger Maestro, or open-source alternatives like RDKit.

  • Method: A molecular mechanics force field, such as MMFF94, is suitable for an initial broad search of the conformational space.

  • Procedure:

    • Generate an initial 3D structure from the SMILES string: CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2.[1]

    • Perform a systematic or Monte Carlo conformational search to generate a diverse set of conformers.

    • Minimize the energy of all generated conformers using the chosen force field.

    • Cluster the resulting conformers based on RMSD and select unique structures within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

Quantum Chemical Calculations (DFT)

The low-energy conformers identified should be subjected to more accurate quantum chemical calculations.

  • Software: Gaussian, ORCA, or GAMESS.

  • Method: Density Functional Theory (DFT) is recommended for its balance of accuracy and computational cost.

    • Functional: The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules.[8] For systems where dispersion interactions may be important, a dispersion-corrected functional such as B3LYP-D3 or ωB97X-D is advisable.

    • Basis Set: A Pople-style basis set like 6-31G(d,p) is a good starting point for geometry optimization. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(2d,p) is recommended.

  • Protocols:

    • Geometry Optimization: Optimize the geometry of each selected conformer using the B3LYP/6-31G(d,p) level of theory. The effect of a solvent, such as water or DMSO, can be included using an implicit solvent model like the Polarizable Continuum Model (PCM).

    • Frequency Calculations: Perform a vibrational frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermochemical data (enthalpy, Gibbs free energy) and predicted IR spectra.

    • Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, perform single-point energy calculations on the optimized geometries using a larger basis set, e.g., B3LYP/6-311+G(2d,p).

Molecular Property Analysis
  • Electronic Properties: From the DFT output, analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic structure and reactivity. The electrostatic potential (ESP) can be mapped onto the electron density surface to identify regions susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Properties:

    • IR Spectra: Predicted vibrational frequencies (often scaled by an empirical factor, e.g., ~0.96 for B3LYP/6-31G(d,p)) can be compared with experimental data if available.

    • NMR Spectra: Chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. These calculations are computationally more demanding but can aid in structure elucidation.

Illustrative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that would be generated from the proposed theoretical study.

Table 1: Relative Energies of Hypothetical Conformers

Conformer ID Relative Energy (kcal/mol)a Relative Gibbs Free Energy (kcal/mol)b Boltzmann Population (%)b
Conf-1 0.00 0.00 75.3
Conf-2 0.85 1.10 15.1
Conf-3 1.50 1.95 5.8
Conf-4 2.10 2.60 4.0

a Calculated at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d,p) level of theory. b Calculated at 298.15 K.

Table 2: Selected Calculated Structural Parameters for the Global Minimum Conformer (Conf-1)

Parameter Description Calculated Value
Bond Lengths (Å)
C=O (Amide) Lactam carbonyl bond 1.23
C-N (Amide) Lactam C-N bond 1.36
C=O (Carbamate) Boc carbonyl bond 1.22
C-O (Carbamate) Boc ester C-O bond 1.35
**Bond Angles (°) **
C-N-C (Piperidine) Angle around piperidine N 115.2
O=C-N (Amide) Lactam angle 124.5
**Dihedral Angles (°) **
C-C-N-C (Piperidine) Piperidine ring torsion -55.8

| O=C-N-C (Amide) | Amide planarity | 178.5 |

Potential Biological Interactions

Based on the utility of similar diazaspiro scaffolds in drug discovery, a hypothetical interaction model can be conceptualized.[3][6] For instance, the hydrogen bond donor (amide N-H) and acceptor (carbonyl oxygens) could engage with residues in a protein active site. The spirocyclic core provides a rigid framework to orient these functional groups, while the lipophilic tert-butyl group could interact with hydrophobic pockets.

Hypothetical_Biological_Interaction cluster_molecule Ligand: Diazaspiro[4.5]decane Derivative cluster_protein Protein Active Site mol_hbd Amide N-H (H-Bond Donor) prot_hba Asp/Glu Residue (H-Bond Acceptor) mol_hbd->prot_hba H-Bond mol_hba Carbonyl Oxygens (H-Bond Acceptors) prot_hbd Ser/Thr/Asn Residue (H-Bond Donor) mol_hba->prot_hbd H-Bond mol_lipo tert-Butyl Group (Hydrophobic Moiety) prot_hydro Hydrophobic Pocket (Leu, Val, Ile) mol_lipo->prot_hydro Hydrophobic Interaction

Caption: Hypothetical interactions with a protein active site.

Conclusion

This whitepaper provides a detailed theoretical framework for the computational investigation of this compound. By following the proposed workflow, researchers can obtain valuable insights into the molecule's conformational preferences, electronic structure, and potential for intermolecular interactions. The methodologies and illustrative data presented herein serve as a comprehensive guide for future in-silico studies aimed at exploring the chemical and biological properties of this promising heterocyclic scaffold.

References

Methodological & Application

Synthesis protocol for tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a multi-step reaction sequence involving the formation of a piperidine ring followed by the construction of a second heterocyclic ring containing an oxo-group. This protocol provides detailed experimental procedures, a summary of reagents and expected yields, and a visual representation of the synthetic workflow.

Introduction

The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif found in a variety of biologically active compounds. The presence of two nitrogen atoms in a spirocyclic system provides a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, including potent and selective enzyme inhibitors and receptor modulators. This application note provides a comprehensive and detailed protocol for the preparation of this important synthetic intermediate.

Quantitative Data Summary

A summary of the key reagents and their properties for the proposed synthetic pathway is provided in the table below.

StepReagentCAS No.Molecular Weight ( g/mol )Moles (mmol)Equivalents
1tert-butyl 4-oxopiperidine-1-carboxylate79099-07-3199.251001.0
1Ethyl cyanoacetate105-56-6113.121101.1
1Piperidine110-89-485.15100.1
1Ethanol64-17-546.07-Solvent
2Raney Nickel7440-02-058.69-Catalyst
2Hydrogen (H₂)1333-74-02.02--
2Methanol67-56-132.04-Solvent
3Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.251051.05
3Triethylamine121-44-8101.191201.2
3Dichloromethane (DCM)75-09-284.93-Solvent

Experimental Protocols

This synthesis is proposed as a three-step process starting from commercially available materials.

Step 1: Knoevenagel Condensation

This step involves the condensation of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl cyanoacetate to form an α,β-unsaturated cyanoester.

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (19.9 g, 100 mmol) and ethyl cyanoacetate (12.4 g, 110 mmol) in ethanol (200 mL), add piperidine (0.85 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Step 2: Reductive Cyclization

This step involves the reduction of the nitrile and the double bond, followed by intramolecular cyclization to form the lactam ring.

  • Dissolve the crude product from Step 1 in methanol (250 mL) in a high-pressure reactor.

  • Add Raney Nickel (approximately 5 g, slurry in water) to the solution.

  • Pressurize the reactor with hydrogen gas (50 bar) and stir the mixture at 50 °C for 24 hours.

  • After cooling to room temperature, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol (50 mL).

  • Concentrate the combined filtrates under reduced pressure to obtain the crude lactam product.

Step 3: Boc Protection

The final step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group to yield the final product.

  • Dissolve the crude lactam from Step 2 in dichloromethane (DCM, 200 mL).

  • Add triethylamine (12.1 g, 120 mmol) to the solution and cool to 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (22.9 g, 105 mmol) in DCM (50 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reductive Cyclization cluster_step3 Step 3: Boc Protection start tert-butyl 4-oxopiperidine-1-carboxylate + Ethyl cyanoacetate reagents1 Piperidine, Ethanol start->reagents1 product1 Intermediate Cyanoester reagents1->product1 reagents2 Raney Ni, H₂ (50 bar) Methanol, 50°C product1->reagents2 product2 Intermediate Lactam reagents2->product2 reagents3 Boc₂O, Triethylamine DCM product2->reagents3 final_product This compound reagents3->final_product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 8-Boc-2,8-diazaspiro[4.5]decan-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 8-Boc-2,8-diazaspiro[4.5]decan-3-one, a versatile scaffold in medicinal chemistry. The unique spirocyclic structure of this compound makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Its applications span various therapeutic areas, including oncology, neurology, and inflammatory diseases.

Introduction to 8-Boc-2,8-diazaspiro[4.5]decan-3-one

8-Boc-2,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound featuring a protected piperidine ring fused to a pyrrolidinone ring via a spirocyclic carbon. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it an ideal starting material for the synthesis of complex molecules. The inherent rigidity and three-dimensional nature of the diazaspiro[4.5]decane core are desirable features in drug design, as they can lead to improved binding affinity and selectivity for biological targets.

Key Applications in Medicinal Chemistry

The 2,8-diazaspiro[4.5]decane scaffold has been successfully incorporated into a variety of therapeutic agents, demonstrating its broad utility in drug discovery.

Kinase Inhibitors for Oncology

The diazaspiro[4.5]decane moiety has been employed as a linker in the development of potent and selective kinase inhibitors. A notable application is in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.

Application Example: EZH2 PROTACs for Cancer Therapy

A series of potent and bioavailable EZH2 (Enhancer of zeste homolog 2) PROTACs have been synthesized using a 2,8-diazaspiro[4.5]decane linker.[1][2] EZH2 is a histone methyltransferase that is often overexpressed in various cancers, making it an attractive therapeutic target. The developed PROTACs, such as compound 5g , effectively induce the degradation of EZH2, leading to potent anti-proliferative activity in cancer cell lines.[1]

Quantitative Data Summary: EZH2 PROTACs

CompoundTargetCell LineDC50 (nM)IC50 (nM)Oral Bioavailability (%)
5g EZH2MV4-111.53.28.91

Signaling Pathway: PROTAC-Mediated EZH2 Degradation

EZH2_PROTAC PROTAC EZH2 PROTAC (e.g., 5g) TernaryComplex Ternary Complex (PROTAC-EZH2-CRBN) PROTAC->TernaryComplex EZH2 EZH2 Protein EZH2->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex PolyUb Polyubiquitinated EZH2 TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Reductive_Amination_Workflow Start 8-Boc-2,8-diazaspiro[4.5]decan-3-one Imine_Formation Imine Formation (Amine, Acid Catalyst) Start->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Product 3-Amino-8-Boc-2,8-diazaspiro[4.5]decane Derivative Reduction->Product Purification Purification (Chromatography) Product->Purification N_Functionalization_Workflow Start 8-Boc-2,8-diazaspiro[4.5]decan-3-one Derivative Deprotection Boc Deprotection (e.g., TFA or HCl) Start->Deprotection Free_Amine Free Piperidine Derivative Deprotection->Free_Amine Coupling N-Arylation or N-Alkylation (e.g., Buchwald-Hartwig or Reductive Amination) Free_Amine->Coupling Product N-Functionalized 2,8-diazaspiro[4.5]decan-3-one Derivative Coupling->Product

References

Application Notes and Protocols for tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core and orthogonally protected diamine functionalities make it an attractive scaffold for the synthesis of diverse compound libraries with three-dimensional character. The presence of a ketone and a Boc-protected secondary amine allows for selective functionalization, enabling the exploration of chemical space in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this versatile building block.

Key Applications

The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active molecules. One of the most prominent applications of this building block is in the development of positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (M4 mAChR) . The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a promising therapeutic target for the treatment of neuropsychiatric disorders such as schizophrenia. By incorporating the diazaspiro[4.5]decane core, medicinal chemists can synthesize potent and selective M4 PAMs, which enhance the receptor's response to the endogenous ligand acetylcholine.

Beyond M4 PAMs, this building block is also utilized in the synthesis of inhibitors for other important drug targets, including the Janus kinase (JAK) family, particularly TYK2/JAK1, for the treatment of inflammatory bowel disease. The unique conformational constraints of the spirocyclic system can impart favorable pharmacological properties, such as improved selectivity and metabolic stability.

Chemical Properties

PropertyValue
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
CAS Number 169206-67-1
Appearance White to off-white solid
Solubility Soluble in methanol, dichloromethane, and other common organic solvents

Experimental Protocols

N-Arylation of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of the deprotected secondary amine of the corresponding non-oxo spirocycle with an aryl halide. The initial ketone of the title compound can be reduced to the corresponding amine prior to this step or carried through the synthesis. The following is an adapted protocol based on the successful N-arylation of N-Boc-piperazine, a structurally related cyclic amine.

Reaction Scheme:

Materials:

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (after reduction of the ketone and deprotection of the resulting amine, or directly using the non-oxo analog) (1.0 equiv)

  • Aryl halide (e.g., aryl bromide, aryl chloride) (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, SPhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate derivative (1.0 equiv), aryl halide (1.0-1.2 equiv), and base (1.5-2.5 equiv).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative, based on related compounds):

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃/XantphosNaOt-BuToluene1001285-95
2-ChloropyridinePd(OAc)₂/RuPhosCs₂CO₃Dioxane1101870-85
4-BromoanisolePd₂(dba)₃/SPhosK₃PO₄Toluene1001680-90
Reductive Amination of this compound

This protocol details the reaction of the ketone moiety of the title compound with a primary amine to form a secondary amine. This is a crucial step for introducing diversity at this position of the scaffold. The following is an adapted protocol based on the reductive amination of N-Boc-4-piperidinone.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0-1.5 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoboorohydride) (1.5-2.0 equiv)

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the primary amine (1.0-1.5 equiv).

  • Dissolve the starting materials in the chosen solvent.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise over 15-30 minutes.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Illustrative, based on related compounds):

Primary AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
AnilineSTABDCERT1280-90
BenzylamineNaBH(OAc)₃DCMRT1685-95
CyclopropylamineNaBH₃CNMethanolRT2475-85

Visualizations

M4 Muscarinic Acetylcholine Receptor Signaling Pathway

The primary therapeutic target for compounds derived from this building block is often the M4 muscarinic acetylcholine receptor. The following diagram illustrates the canonical Gαi/o-coupled signaling pathway activated by M4 receptor agonism.

M4_Signaling_Pathway cluster_Gi G Protein Subunits ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds Gi_protein Gαi/o Protein M4R->Gi_protein activates Gi_alpha Gαi Gi_protein->Gi_alpha Gi_betagamma Gβγ Gi_protein->Gi_betagamma AC Adenylate Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates K_channel GIRK Channel K_ion K_channel->K_ion efflux Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion influx Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter reduced PAM Positive Allosteric Modulator (PAM) PAM->M4R enhances binding Gi_alpha->AC inhibits Gi_betagamma->K_channel activates Gi_betagamma->Ca_channel inhibits N_Arylation_Workflow Start Start Reagents Combine Spiro-Amine, Aryl Halide, and Base in Schlenk Tube Start->Reagents Inert Evacuate and Backfill with Inert Gas (3x) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Catalyst Add Pd Catalyst/ Ligand Solution Solvent->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Product Final N-Aryl Spiro-Amine Product Purification->Product Reductive_Amination_Logic Ketone Spiro-Ketone Imine_Formation Imine Formation (Reversible) Ketone->Imine_Formation Amine Primary Amine Amine->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction Imine->Reduction Product Secondary Amine Product Reduction->Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Reduction

Application Notes and Protocols: Derivatization of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the derivatization of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, a versatile scaffold for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined below are intended to serve as a guide for the synthesis of a variety of derivatives, including those with substitutions at the N-2 position and modifications of the C-3 ketone.

Introduction

The 2,8-diazaspiro[4.5]decane core is a key structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the presentation of functional groups in precise spatial orientations, making it an attractive scaffold in medicinal chemistry. The presence of two nitrogen atoms and a ketone functionality in 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane offers multiple points for diversification, allowing for the generation of a wide array of derivatives. These derivatives have been explored for their potential as inhibitors of various enzymes and as ligands for a range of receptors.

Applications of Derivatized 2,8-Diazaspiro[4.5]decanes

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have shown promise in a number of therapeutic areas:

  • Oncology: The scaffold has been utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

  • Inflammatory Diseases: Substituted 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors for the potential treatment of inflammatory bowel disease.

  • Hypertension: Certain derivatives have been investigated as soluble epoxide hydrolase (sEH) inhibitors, a target for antihypertensive agents.

  • Central Nervous System (CNS) Disorders: The unique spirocyclic structure is a valuable building block for compounds targeting neurological conditions.

  • Antihypertensive Agents: 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a related class of compounds, have been screened for their antihypertensive properties.[1]

Derivatization Strategies

The primary points for derivatization on the 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane scaffold are the secondary amine at the N-2 position and the ketone at the C-3 position. The Boc protecting group at the N-8 position ensures selective reaction at N-2.

Key Derivatization Reactions:

  • N-Alkylation at the N-2 Position: Introduction of alkyl groups at the N-2 position can be achieved through standard nucleophilic substitution reactions with alkyl halides or reductive amination with aldehydes and a reducing agent.

  • N-Arylation at the N-2 Position: The formation of a carbon-nitrogen bond between an aryl group and the N-2 position can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam reactions.

  • Reductive Amination at the C-3 Position: The ketone at the C-3 position can be converted to a secondary or tertiary amine via reductive amination with a primary or secondary amine and a suitable reducing agent.

Experimental Protocols

The following are generalized protocols for the derivatization of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane. Researchers should optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

This protocol describes the introduction of an alkyl group at the N-2 position using an alkyl halide.

Workflow:

N_Alkylation_Workflow start Start dissolve Dissolve 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane and base in a suitable solvent start->dissolve add_alkyl_halide Add alkyl halide dissolve->add_alkyl_halide react Stir at room temperature or heat as required add_alkyl_halide->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous workup monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for N-Alkylation.

Materials:

  • 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

  • Solvent (e.g., DMF, acetonitrile, THF)

  • Deionized water

  • Brine

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Quantitative Data (Example):

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
8-Boc-3-oxo-2,8-diazaspiro[4.5]decaneBenzyl bromideK₂CO₃DMF601285
8-Boc-3-oxo-2,8-diazaspiro[4.5]decaneMethyl iodideCs₂CO₃Acetonitrile25692
Protocol 2: N-Arylation of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane (Chan-Lam Coupling)

This protocol outlines the copper-catalyzed N-arylation of the N-2 position with a boronic acid.

Workflow:

N_Arylation_Workflow start Start combine Combine 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, boronic acid, copper catalyst, and base in a solvent start->combine react Heat the reaction mixture under an inert atmosphere combine->react monitor Monitor reaction by TLC or LC-MS react->monitor filter_workup Filter through celite and perform aqueous workup monitor->filter_workup purify Purify by column chromatography filter_workup->purify end End purify->end

Caption: Workflow for N-Arylation.

Materials:

  • 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

  • Aryl boronic acid

  • Copper catalyst (e.g., Cu(OAc)₂, CuI)

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., DCM, toluene)

  • Celite

  • Deionized water

  • Brine

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a reaction vessel, combine 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane (1.0 eq), the aryl boronic acid (1.5 eq), the copper catalyst (0.1-0.2 eq), and the base (2.0 eq) in the chosen solvent.

  • Stir the mixture at room temperature under an air or oxygen atmosphere (as required by the specific Chan-Lam conditions) or heat to 50-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • The filtrate is then washed with water and brine, dried over a drying agent, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the N-arylated derivative.

Quantitative Data (Example):

Reactant 1Reactant 2CatalystBaseSolventTemp (°C)Time (h)Yield (%)
8-Boc-3-oxo-2,8-diazaspiro[4.5]decanePhenylboronic acidCu(OAc)₂PyridineDCM252475
8-Boc-3-oxo-2,8-diazaspiro[4.5]decane4-Methoxyphenylboronic acidCuIEt₃NToluene801868
Protocol 3: Reductive Amination of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

This protocol details the conversion of the C-3 ketone to an amine.

Workflow:

Reductive_Amination_Workflow start Start combine Combine 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane and amine in a solvent with an acid catalyst start->combine stir Stir to form the imine/enamine intermediate combine->stir add_reductant Add reducing agent stir->add_reductant react Stir until reaction is complete add_reductant->react workup Quench and perform aqueous workup react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for Reductive Amination.

Materials:

  • 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

  • Primary or secondary amine

  • Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

  • Solvent (e.g., DCE, THF, MeOH)

  • Acid catalyst (optional, e.g., acetic acid)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane (1.0 eq) and the amine (1.2 eq) in the chosen solvent. If necessary, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-amino derivative.

Quantitative Data (Example):

Reactant 1AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
8-Boc-3-oxo-2,8-diazaspiro[4.5]decaneAnilineNaBH(OAc)₃DCE251680
8-Boc-3-oxo-2,8-diazaspiro[4.5]decaneMorpholineNaBH₃CNMeOH252478

Conclusion

The 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane scaffold is a valuable starting material for the synthesis of diverse libraries of compounds for drug discovery. The protocols provided herein offer a foundation for the exploration of its chemical space through N-alkylation, N-arylation, and reductive amination. Further optimization of these methods will enable the generation of novel derivatives with tailored biological activities.

References

Application Notes and Protocols for Reactions Involving Moxifloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a broad-spectrum antimicrobial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with Moxifloxacin. While the provided CAS number 169206-67-1 corresponds to tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a potential synthetic intermediate, the following information pertains to the pharmacologically active end-product, Moxifloxacin, to align with the interest in signaling pathways and biological reactions.

Pharmacological Profile

Moxifloxacin exhibits a favorable pharmacokinetic profile with good oral bioavailability (approximately 90%) and a relatively long half-life, allowing for once-daily dosing.[2] It demonstrates effective penetration into various tissues and fluids, including lung epithelial lining fluid, bronchial mucosa, and alveolar macrophages.[3]

Table 1: Pharmacokinetic and Pharmacodynamic Properties of Moxifloxacin

ParameterValueSource
Oral Bioavailability≈ 90%[2]
Half-life11.5 - 15.6 hours[5]
Metabolism≈ 52% via glucuronide and sulfate conjugation[1][5]
Excretion≈ 45% unchanged (20% in urine, 25% in feces)[5]
IC50 (S. pneumoniae DNA gyrase)10 µM[5]
IC50 (S. pneumoniae topoisomerase IV)2.5 µM[5]
IC50 (E. coli DNA gyrase)1.6 µM[5]
IC50 (E. coli topoisomerase IV)20 µM[5]
hERG channel inhibition (IC50)29 µM (at 35°C)[4]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Moxifloxacin is the inhibition of bacterial type II topoisomerases, leading to double-strand breaks in bacterial DNA and subsequent cell death.[2][5]

Beyond its antibacterial activity, Moxifloxacin has been shown to possess immunomodulatory and anti-inflammatory effects. It can inhibit the activation of key inflammatory signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPKs) like ERK and JNK.[6][7][8] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-8.[8]

moxifloxacin_moa cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death disruption leads to DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication Moxifloxacin_Bacterial Moxifloxacin Moxifloxacin_Bacterial->DNA_Gyrase inhibits Moxifloxacin_Bacterial->Topoisomerase_IV inhibits

Caption: Mechanism of antibacterial action of Moxifloxacin.

moxifloxacin_inflammation Cytokines Cytokines (e.g., IL-1β, IFN-γ) MAPK MAPK Pathway (ERK, JNK) Cytokines->MAPK NFkB_Pathway NF-κB Pathway Cytokines->NFkB_Pathway Moxifloxacin Moxifloxacin Moxifloxacin->MAPK inhibits Moxifloxacin->NFkB_Pathway inhibits iNOS_expression iNOS Expression NFkB_Pathway->iNOS_expression Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-8) NFkB_Pathway->Proinflammatory_Cytokines NO_Secretion Nitric Oxide Secretion iNOS_expression->NO_Secretion

Caption: Anti-inflammatory signaling pathways affected by Moxifloxacin.

Experimental Protocols

In Vitro Efficacy Testing: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of Moxifloxacin that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • Moxifloxacin Hydrochloride

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Bacterial culture of interest

  • 0.5 McFarland turbidity standard

  • 96-well microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select 3-5 colonies and inoculate them into CAMHB.

    • Incubate at 35°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[9]

  • Broth Microdilution for MIC:

    • Perform serial two-fold dilutions of Moxifloxacin in CAMHB in a 96-well plate to achieve a desired concentration range (e.g., 0.008 to 16 µg/mL).

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours.[9]

  • MIC Determination:

    • The MIC is the lowest concentration of Moxifloxacin that completely inhibits visible bacterial growth.[9]

  • MBC Determination:

    • From the wells showing no visible growth in the MIC assay, subculture 10-100 µL onto MHA plates.

    • Incubate the plates at 35°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

mic_mbc_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Moxifloxacin in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with bacteria Serial_Dilution->Inoculate Incubate_MIC Incubate 16-20h at 35°C Inoculate->Incubate_MIC Read_MIC Read MIC (lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate 18-24h at 35°C Subculture->Incubate_MBC Read_MBC Read MBC (lowest concentration with ≥99.9% killing) Incubate_MBC->Read_MBC End End Read_MBC->End

Caption: Workflow for MIC and MBC determination.

Murine Model of Pneumonia for In Vivo Efficacy

This protocol describes the induction of pneumonia in mice and subsequent treatment with Moxifloxacin to evaluate its in vivo efficacy.

Materials:

  • Mice (specific strain, age, and sex as per experimental design)

  • Bacterial pathogen (e.g., Streptococcus pneumoniae, Klebsiella pneumoniae)

  • Moxifloxacin

  • Vehicle for Moxifloxacin (e.g., sterile saline)

  • Anesthetic agent

  • Sterile saline or PBS

Procedure:

  • Bacterial Culture Preparation:

    • Culture the chosen bacterial pathogen to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ to 5 x 10⁷ CFU/mL).[10] The optimal inoculum concentration should be determined in pilot studies.

  • Induction of Pneumonia:

    • Anesthetize the mice using an approved protocol.

    • Administer the bacterial suspension via intranasal inoculation.[10]

  • Treatment Administration:

    • Treatment can be initiated prophylactically (before bacterial challenge) or therapeutically (e.g., 2-6 hours post-infection).[10]

    • Administer the prepared Moxifloxacin solution via the desired route (e.g., intraperitoneal injection, oral gavage).[10]

  • Evaluation of Efficacy:

    • At selected time points (e.g., 6, 24, 48 hours post-infection), euthanize the mice.

    • Aseptically collect bronchoalveolar lavage (BAL) fluid and/or lung tissue.

    • Homogenize the lung tissue.

    • Perform serial dilutions of the BAL fluid and lung homogenates and plate on appropriate agar to determine the bacterial load (CFU).[10]

    • For histopathological analysis, fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[10]

Ophthalmic Formulation and Permeation Studies

This protocol outlines the preparation of Moxifloxacin-loaded nanoparticles for ophthalmic delivery and the subsequent ex vivo corneal permeation study.

Materials:

  • Moxifloxacin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Tween 80

  • Distilled water

  • Simulated tear fluid (pH 7.4)

  • Franz diffusion cells

  • Freshly excised cornea (e.g., from goat or rabbit)

  • UV/Visible spectrophotometer

Procedure:

  • Preparation of Moxifloxacin-Loaded PLGA Nanoparticles:

    • Dissolve Moxifloxacin and PLGA in acetone.

    • Drop this organic solution into an aqueous solution of Tween 80 while stirring.

    • Continue stirring to allow for nanoparticle formation and solvent evaporation.[11]

  • Ex Vivo Corneal Permeation Study:

    • Mount a freshly excised cornea on a Franz diffusion cell with the epithelial side facing the donor compartment.

    • Fill the receptor compartment with simulated tear fluid.

    • Place the Moxifloxacin nanoparticle suspension in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and analyze for Moxifloxacin content using a UV/Visible spectrophotometer at 288 nm.[11]

Table 2: Example Data from Moxifloxacin-Loaded PLGA Nanosuspensions

Formulation PropertyResultSource
Particle Size Range164 - 490 nm[11]
Zeta PotentialNegative[11]
Entrapment Efficiency84.09 - 92.05%[11]

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and research questions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Note: HPLC Purification of 8-Boc-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a general method for the purification of 8-Boc-2,8-diazaspiro[4.5]decan-3-one using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is intended for researchers, scientists, and professionals in drug development who are working with Boc-protected spirocyclic compounds.

Introduction

8-Boc-2,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound containing a Boc (tert-butoxycarbonyl) protecting group. The Boc group is frequently used in organic synthesis to protect amine functionalities. Following synthesis, purification is often necessary to remove impurities such as starting materials, byproducts, and excess reagents. RP-HPLC is a powerful technique for the purification of such compounds due to its high resolution and applicability to a wide range of polar and nonpolar molecules.[1] This method is based on the hydrophobic interactions between the analyte and the stationary phase.

Chromatographic Principle

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like acetonitrile). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer, eluting later than more polar compounds. The use of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape for amine-containing compounds and influence retention times.[1][2]

Experimental Workflow

The overall workflow for the HPLC purification of 8-Boc-2,8-diazaspiro[4.5]decan-3-one is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_post Post-Purification dissolve Dissolve Crude Product in Mobile Phase/DMSO inject Inject Sample dissolve->inject separate Chromatographic Separation (C18 Column, ACN/H2O Gradient) inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation (Lyophilization) pool->evaporate final_product Pure Product evaporate->final_product

Caption: Experimental workflow for HPLC purification.

Protocol: HPLC Purification

This protocol provides a starting point for the purification of 8-Boc-2,8-diazaspiro[4.5]decan-3-one. Optimization may be required based on the specific impurity profile of the crude sample.

Materials and Reagents:

  • Crude 8-Boc-2,8-diazaspiro[4.5]decan-3-one

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO), if needed for solubility

  • HPLC system with a preparative or semi-preparative pump, autosampler/manual injector, UV detector, and fraction collector

  • Reversed-phase C18 column

Instrumentation and Columns:

A standard preparative HPLC system is suitable. The choice of column dimension will depend on the amount of material to be purified.

ParameterRecommendation
Column Type Reversed-Phase C18
Particle Size 5 µm
Column Dimensions Semi-preparative: 10 x 250 mmPreparative: 21.2 x 250 mm

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

Sample Preparation:

  • Dissolve the crude 8-Boc-2,8-diazaspiro[4.5]decan-3-one in a minimum amount of the initial mobile phase composition (e.g., 95% A / 5% B) or DMSO.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

These are suggested starting conditions and may require optimization.

ParameterValue
Flow Rate Semi-preparative: 4-6 mL/minPreparative: 18-22 mL/min
Detection Wavelength 215 nm or 220 nm
Injection Volume Dependent on column size and sample concentration
Column Temperature Ambient
Gradient Program See table below

Suggested Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
25595
30595
31955
35955

Procedure:

  • Equilibrate the column with the initial mobile phase composition (95% A / 5% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program and monitor the chromatogram.

  • Collect fractions corresponding to the peak of the target compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity.

  • Remove the solvent from the pooled fractions. Lyophilization (freeze-drying) is recommended to avoid potential deprotection of the Boc group that can occur with heating during rotary evaporation, especially in the presence of TFA.[2][3]

Considerations and Troubleshooting

  • Boc Group Stability: The Boc group can be labile under acidic conditions.[2] While 0.1% TFA is generally acceptable for purification, prolonged exposure or concentration at elevated temperatures can lead to deprotection.[3] If deprotection is observed, consider using a lower concentration of TFA (e.g., 0.05%) or an alternative acidifier like formic acid, although this may compromise peak shape.[2]

  • Peak Tailing: Amine-containing compounds can sometimes exhibit peak tailing. The use of TFA as an ion-pairing agent helps to mitigate this.

  • Solubility: If the compound is not soluble in the initial mobile phase, a small amount of DMSO can be used. Be aware that the DMSO peak will be present in the chromatogram.

  • Method Optimization: The gradient slope, flow rate, and mobile phase composition may need to be adjusted to achieve optimal separation from specific impurities.

By following this general protocol and considering the key troubleshooting points, researchers can effectively purify 8-Boc-2,8-diazaspiro[4.5]decan-3-one for downstream applications.

References

Application Notes and Protocols for the Use of Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and constrained scaffolds into peptides is a powerful strategy in drug discovery to enhance proteolytic stability, receptor affinity, and bioavailability. Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a unique spirocyclic scaffold that can be utilized in peptide synthesis to introduce conformational constraints and novel structural motifs. The presence of a ketone functionality and a secondary amine within the spirocyclic system offers opportunities for further chemical modifications and the creation of peptidomimetics with tailored properties. The Boc-protected amine at the 8-position allows for its integration into standard solid-phase peptide synthesis (SPPS) protocols.

These application notes provide a comprehensive overview and detailed, generalized protocols for the incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis.

Data Presentation

While specific quantitative data for the coupling efficiency and yield of this compound in peptide synthesis is not extensively available in the current literature, the following table provides a template for researchers to document their experimental results. Factors influencing coupling efficiency include the choice of coupling reagents, the steric hindrance of the preceding amino acid, and the reaction conditions.[1][2]

EntryPreceding Amino AcidCoupling Reagent(s)Coupling Time (h)Coupling Yield (%)Crude Peptide Purity (%)Notes
1GlycineHBTU/DIPEA2Example entry
2PhenylalanineHATU/DIPEA4Example entry
3ValinePyBOP/DIPEA6Sterically hindered residue

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • This compound

  • Coupling Reagents: HBTU, HATU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation/Washing: Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Standard Fmoc-Amino Acids:

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test or other qualitative test. If the test is positive, extend the coupling time or perform a second coupling.[3]

    • Wash the resin with DMF (5 times).

  • Incorporation of this compound:

    • Pre-activation: In a separate vial, dissolve this compound (2-4 equivalents) and a suitable coupling reagent (e.g., HATU, 2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 4-12 hours. Due to the potential steric hindrance of the spirocyclic scaffold, a longer coupling time and a more potent coupling reagent like HATU are recommended.

    • Monitoring: The Kaiser test is not suitable for monitoring the coupling to a secondary amine. A bromophenol blue test can be used as an alternative.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection:

    • Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., TFA/TIS/water) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Solvents for HPLC: Acetonitrile (ACN), water, 0.1% TFA

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/ACN mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

    • Collect fractions corresponding to the desired peptide peak.

  • Characterization:

    • Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (AA, Coupling Reagent, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitor Coupling (e.g., Kaiser Test) wash2->monitoring repeat Repeat for next AA monitoring->repeat Incomplete spiro_coupling Incorporate Spiro Scaffold (Scaffold, HATU, DIPEA) monitoring->spiro_coupling Complete repeat->coupling final_deprotection Final Fmoc Deprotection spiro_coupling->final_deprotection cleavage Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate in Ether cleavage->precipitation purification Purify (RP-HPLC) precipitation->purification characterization Characterize (MS, HPLC) purification->characterization end End: Pure Peptide characterization->end

Caption: General workflow for Fmoc-based solid-phase peptide synthesis incorporating the spiro scaffold.

Logical Relationship of Synthesis Steps

Logical_Relationship Resin Resin Swelling in DMF Peptide_Chain Growing Peptide Chain N-terminus: Free Amine Side Chains: Protected Resin->Peptide_Chain Chain Elongation Coupled_Peptide Peptide-Scaffold Conjugate On Resin Peptide_Chain->Coupled_Peptide Coupling Spiro_Scaffold Spiro Scaffold tert-butyl 3-oxo-2,8-diazaspiro [4.5]decane-8-carboxylate Activated_Scaffold Activated Scaffold Pre-activated with HATU/DIPEA Spiro_Scaffold->Activated_Scaffold Activation Activated_Scaffold->Coupled_Peptide Final_Peptide Final Purified Peptide All protecting groups removed Coupled_Peptide->Final_Peptide Cleavage & Purification

Caption: Logical flow of incorporating the spiro scaffold into a growing peptide chain.

References

Scale-up Synthesis of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The protocols are designed to be robust and scalable for multi-gram production.

Introduction

8-Boc-3-oxo-2,8-diazaspiro[4.5]decane is a key intermediate in the synthesis of various biologically active compounds. Its rigid spirocyclic core and orthogonally protected diamine functionalities make it an attractive scaffold for creating diverse chemical libraries for drug screening. This document outlines a reliable synthetic route adaptable for production on a preparative scale.

Proposed Synthetic Pathway

The proposed multi-step synthesis for 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane is based on established methodologies for the synthesis of analogous 2,8-diazaspiro[4.5]decan-1-one derivatives, which have been proven to be efficient and scalable. The overall strategy involves the construction of the spirocyclic core via a Michael addition and subsequent reductive cyclization, followed by N-Boc protection.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dehydration cluster_2 Step 3: Reductive Cyclization cluster_3 Final Product A 1-Boc-4-piperidone C 1-Boc-4-(2-nitroethyl)piperidin-4-ol A->C Base (e.g., Triton B) B Nitroethylene B->C D 1-Boc-4-(2-nitrovinyl)piperidine C->D Acid catalyst (e.g., p-TsOH) E 8-Boc-2,8-diazaspiro[4.5]decan-3-one D->E Reduction (e.g., H2, Raney Ni) F 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane

Caption: Proposed synthetic workflow for 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(2-nitroethyl)piperidine-1-carboxylate

This initial step involves a Michael addition of a nitroalkane to a protected piperidone derivative. While a direct literature precedent for this specific transformation on a large scale is not available, the following protocol is adapted from similar scalable Michael additions.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
1-Boc-4-piperidone199.26-100.0 g0.502
Nitroethane75.071.05241.5 mL0.577
Triton B (40% in MeOH)167.260.9621.0 mL0.048
Toluene-0.867500 mL-
Diethyl ether-0.713As needed-
Saturated aq. NH4Cl--As needed-
Brine--As needed-
Anhydrous MgSO4--As needed-

Procedure:

  • To a stirred solution of 1-Boc-4-piperidone (100.0 g, 0.502 mol) and nitroethane (41.5 mL, 0.577 mol) in toluene (500 mL) at 0 °C, add Triton B (40% in methanol, 21.0 mL, 0.048 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (200 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel to afford the title compound.

Step 2: Reductive Cyclization to form 2,8-diazaspiro[4.5]decan-3-one

This one-pot reduction and cyclization is a key step in forming the spirocyclic core. The use of Raney nickel under hydrogen pressure is a common and scalable method for nitro group reduction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
tert-butyl 4-(2-nitroethyl)piperidine-1-carboxylate274.34-100.0 g0.364
Raney Nickel (50% slurry in water)--~20 g-
Methanol-0.7921 L-
Hydrogen gas2.02-50 psi-
Celite®--As needed-

Procedure:

  • In a suitable high-pressure reactor, suspend tert-butyl 4-(2-nitroethyl)piperidine-1-carboxylate (100.0 g, 0.364 mol) in methanol (1 L).

  • Carefully add Raney nickel (~20 g of a 50% slurry in water) to the suspension.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50 psi and heat to 50 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake or TLC analysis. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • The resulting filtrate contains the crude 2,8-diazaspiro[4.5]decan-3-one. This intermediate is often carried forward to the next step without extensive purification.

Step 3: N-Boc Protection of 2,8-diazaspiro[4.5]decan-3-one

The final step involves the selective protection of the piperidine nitrogen with a Boc group.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Crude 2,8-diazaspiro[4.5]decan-3-one solution--From Step 2~0.364
Di-tert-butyl dicarbonate (Boc2O)218.250.95083.5 g0.383
Triethylamine (Et3N)101.190.72655.8 mL0.400
Dichloromethane (DCM)-1.33500 mL-
Water-1.00As needed-
Brine--As needed-
Anhydrous Na2SO4--As needed-

Procedure:

  • Concentrate the methanolic solution of crude 2,8-diazaspiro[4.5]decan-3-one from the previous step under reduced pressure.

  • Dissolve the residue in dichloromethane (500 mL) and cool to 0 °C.

  • Add triethylamine (55.8 mL, 0.400 mol) followed by a solution of di-tert-butyl dicarbonate (83.5 g, 0.383 mol) in dichloromethane (100 mL) dropwise over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash chromatography to yield 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane as a solid.

Data Summary

StepProductStarting MaterialScale (g)Yield (%)Purity (by HPLC/NMR)
1tert-butyl 4-(2-nitroethyl)piperidine-1-carboxylate1-Boc-4-piperidone10070-80>95%
2 & 38-Boc-3-oxo-2,8-diazaspiro[4.5]decanetert-butyl 4-(2-nitroethyl)piperidine-1-carboxylate10060-70 (over 2 steps)>98%

Note: Yields are estimates based on related literature and may vary depending on the specific reaction conditions and purification methods.

Safety Precautions

  • Nitroethane is flammable and toxic. Handle in a well-ventilated fume hood.

  • Triton B is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Raney Nickel is pyrophoric when dry and should be handled as a slurry in water. It is also a flammable solid.

  • Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and ensure a well-ventilated area, free from ignition sources.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures.

Asymmetric Synthesis of Diazaspirocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazaspirocycles are a class of heterocyclic compounds characterized by a spirocyclic framework containing at least two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active natural products and synthetic compounds. The rigid, three-dimensional architecture of diazaspirocycles allows for precise spatial orientation of substituents, making them attractive scaffolds for the design of novel therapeutic agents. The development of asymmetric methods to control the stereochemistry of these complex molecules is crucial for understanding their structure-activity relationships and for the synthesis of enantiomerically pure drug candidates.

This document provides an overview of modern asymmetric strategies for the synthesis of diazaspirocycles, with a focus on organocatalytic and metal-catalyzed reactions. Detailed experimental protocols for key transformations are provided to serve as a practical guide for researchers in the field.

Key Asymmetric Synthetic Strategies

The asymmetric synthesis of diazaspirocycles has been a significant challenge, and several powerful strategies have emerged. The most prominent among these are:

  • [3+2] Cycloaddition Reactions: This is one of the most widely used methods for the construction of five-membered nitrogen-containing rings. In the context of diazaspirocycles, the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful tool for the enantioselective synthesis of spiro-pyrrolidinyl frameworks.

  • Domino and Cascade Reactions: These reactions allow for the rapid construction of complex molecular architectures in a single operation from simple starting materials, minimizing waste and improving efficiency. Asymmetric domino reactions have been successfully applied to the synthesis of various diazaspirocyclic cores.

  • Catalytic Desymmetrization: This strategy involves the enantioselective transformation of a meso or prochiral substrate into a chiral product, often with the creation of one or more stereocenters.

Application Note 1: Organocatalytic Asymmetric [3+2] Cycloaddition for the Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Derivatives

The spiro[pyrrolidin-3,3'-oxindole] scaffold is a privileged structural motif found in numerous bioactive natural products and pharmaceuticals. The organocatalytic asymmetric [3+2] cycloaddition reaction provides a highly efficient and enantioselective route to this important class of diazaspirocycles. Chiral phosphoric acids and squaramides have proven to be particularly effective catalysts for this transformation.

Catalytic System: Chiral Phosphoric Acid

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts that can effectively control the stereochemical outcome of the [3+2] cycloaddition between azomethine ylides and methyleneindolinones. The catalyst activates both the azomethine ylide and the dipolarophile through hydrogen bonding, leading to a highly organized transition state that dictates the high enantioselectivity.[1][2]

Logical Relationship of Catalysis

G cluster_reactants Reactants CPA Chiral Phosphoric Acid (CPA) AY Azomethine Ylide CPA->AY H-bonding activation MI Methyleneindolinone CPA->MI H-bonding activation TS Highly Organized Transition State AY->TS MI->TS Product Enantioenriched Spiro[pyrrolidin-3,3'-oxindole] TS->Product [3+2] Cycloaddition

Caption: Chiral phosphoric acid catalyzed [3+2] cycloaddition.

Quantitative Data for Chiral Phosphoric Acid Catalyzed Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
EntryMethyleneindolinone (R¹)Aldehyde (R²)Amino EsterCatalystYield (%)d.r.e.e. (%)
1N-Boc4-NO₂C₆H₄Diethyl aminomalonate(R)-TRIP95>95:598
2N-Me4-NO₂C₆H₄Diethyl aminomalonate(R)-TRIP93>95:596
3N-Bn4-NO₂C₆H₄Diethyl aminomalonate(R)-TRIP96>95:597
4N-AcC₆H₅Diethyl aminomalonate(R)-TRIP85>95:590
5N-Boc2-ClC₆H₄Diethyl aminomalonate(R)-TRIP91>95:595

Data synthesized from representative examples in the literature.[1][2]

Experimental Protocol: General Procedure for the Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition
  • Reactant Preparation: To a flame-dried Schlenk tube are added methyleneindolinone (0.1 mmol, 1.0 equiv.), the corresponding aldehyde (0.12 mmol, 1.2 equiv.), and diethyl aminomalonate (0.15 mmol, 1.5 equiv.).

  • Catalyst Addition: Chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.01 mmol, 10 mol%) is added to the tube.

  • Solvent Addition: Anhydrous solvent (e.g., toluene or dichloromethane, 1.0 mL) is added, and the mixture is stirred at the specified temperature (typically ranging from room temperature to 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired spiro[pyrrolidin-3,3'-oxindole] product.

  • Characterization: The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio (d.r.) is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (e.e.) is determined by chiral stationary phase HPLC analysis.

Catalytic System: Squaramide

Chiral bifunctional squaramide catalysts, derived from cinchona alkaloids, are also highly effective in promoting the asymmetric [3+2] cycloaddition for the synthesis of diazaspirocycles. These catalysts operate through a dual activation mechanism, utilizing both hydrogen bonding donor and Brønsted base functionalities to organize the reactants in the transition state.

Experimental Workflow for Squaramide Catalysis

G start Start reactants Combine Reactants and Squaramide Catalyst start->reactants reaction Stir at RT reactants->reaction monitor Monitor by TLC reaction->monitor workup Concentrate and Purify monitor->workup Reaction Complete product Characterize Product workup->product end End product->end

Caption: Squaramide-catalyzed asymmetric synthesis workflow.

Quantitative Data for Squaramide-Catalyzed Synthesis of Spiro-pyrrolidine Derivatives
EntryMichael AcceptorMichael DonorCatalystYield (%)d.r.e.e. (%)
1MethyleneindolinoneTosylaminomethyl enoneQuinine-derived Squaramide9290:1099
2Unsaturated pyrazoloneTosylaminomethyl enone(1S,2S)-DACH-Squaramide98>20:198
3NitroalkeneTosylaminomethyl enoneQuinine-derived Squaramide9991:9>99
42,3-Dioxopyrrolidine3-ChlorooxindoleCinchonidine-derived Squaramide94>25:1>99

Data synthesized from representative examples in the literature.[3][4][5]

Experimental Protocol: General Procedure for the Squaramide-Catalyzed Cascade Aza-Michael/Michael Addition
  • Reactant Preparation: To a vial are added the Michael acceptor (e.g., methyleneindolinone, 0.2 mmol, 1.0 equiv.) and the chiral squaramide catalyst (0.02 mmol, 10 mol%).

  • Solvent and Donor Addition: Anhydrous solvent (e.g., toluene, 1.0 mL) is added, followed by the Michael donor (e.g., tosylaminomethyl enone, 0.24 mmol, 1.2 equiv.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (typically 12-48 hours).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC analysis.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired diazaspirocyclic product.

  • Characterization: The structure and stereochemistry of the product are determined using standard spectroscopic techniques (NMR, HRMS) and chiral HPLC analysis.

Application Note 2: Asymmetric Synthesis of Diazaspiro[4.4]nonanes and Diazaspiro[4.5]decanes

The diazaspiro[4.4]nonane and diazaspiro[4.5]decane core structures are important building blocks in natural product synthesis and medicinal chemistry. Asymmetric approaches to these scaffolds often involve domino reactions or cycloadditions.

Domino Radical Bicyclization for 1-Azaspiro[4.4]nonanes

A domino radical bicyclization strategy can be employed for the synthesis of the 1-azaspiro[4.4]nonane skeleton. This process typically involves the formation and capture of alkoxyaminyl radicals from suitably functionalized O-benzyl oxime ethers.[6]

Palladium-Catalyzed Domino Reaction for Diazaspiro[4.5]decanes

A one-pot, palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides can afford diazaspiro[4.5]decanes with exocyclic double bonds. This reaction proceeds through a highly regioselective C-C coupling and spirocyclization sequence.[7]

Proposed Reaction Pathway for Pd-Catalyzed Domino Synthesis

G YneEnYne Yne-en-yne Intermediate1 Regioselective C-C Coupling YneEnYne->Intermediate1 ArylHalide Aryl Halide ArylHalide->Intermediate1 PdCatalyst Pd(OAc)₂/PPh₃ PdCatalyst->Intermediate1 Intermediate2 Spirocyclization Intermediate1->Intermediate2 Product Diazaspiro[4.5]decane Intermediate2->Product

Caption: Pd-catalyzed domino synthesis of diazaspiro[4.5]decanes.

Quantitative Data for the Synthesis of Diazaspiro[4.4]nonanes and Diazaspiro[4.5]decanes
Core StructureSynthetic MethodCatalyst/InitiatorYield (%)Diastereoselectivity
1-Azaspiro[4.4]nonaneDomino Radical BicyclizationAIBN or Et₃B11-67trans preference
Diazaspiro[4.5]decanePd-Catalyzed Domino ReactionPd(OAc)₂/PPh₃up to 85-

Data synthesized from representative examples in the literature.[6][7]

Experimental Protocol: General Procedure for the Domino Radical Bicyclization of O-Benzyl Oxime Ethers
  • Reactant Preparation: In a round-bottom flask, the O-benzyl oxime ether (1.0 equiv.) is dissolved in cyclohexane to a concentration of 0.02 M.

  • Initiator and Reagent Addition: The radical initiator (AIBN, 0.25 equiv. for high-temperature conditions, or Et₃B for room temperature) and tributyltin hydride (1.2 equiv.) are added to the solution.

  • Reaction Execution:

    • Method A (AIBN): The flask is placed in a preheated oil bath at 90 °C and stirred until the starting material is consumed (monitored by TLC).

    • Method B (Et₃B): The reaction is maintained at room temperature and stirred until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to separate the diastereomers.[6][8]

Conclusion

The asymmetric synthesis of diazaspirocycles has witnessed significant advancements, with organocatalysis, particularly using chiral phosphoric acids and squaramides, emerging as a powerful tool for the enantioselective construction of these complex scaffolds. The detailed protocols and quantitative data presented in these application notes are intended to provide a valuable resource for researchers engaged in the synthesis of novel diazaspirocyclic compounds for applications in drug discovery and development. The continued exploration of new catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My overall yield is low. What are the most critical steps affecting the yield of this compound?

Low yields in the synthesis of this spirocyclic compound can arise from several factors throughout the multi-step process. The most critical stages are typically the initial Michael addition or analogous C-C bond formation, the subsequent cyclization, and the selective mono-Boc protection of the resulting diamine. Inefficient reactions or the formation of side products at any of these stages will significantly impact the final yield. For instance, in spirocyclization reactions, insufficient reactivity of the nucleophile or electrophile is a common cause of low to no product formation[1].

2. I am observing a mixture of mono-Boc protected, di-Boc protected, and unprotected diamine. How can I improve the selectivity for mono-Boc protection?

The selective mono-Boc protection of diamines is a frequent challenge due to the similar reactivity of the two amino groups. The formation of a mixture of products is a common outcome.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully controlling the stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is crucial. Using slightly less than one equivalent (e.g., 0.8 equivalents) of Boc₂O can maximize the yield of the mono-protected product.

  • "One-Pot" Mono-hydrochlorination: A highly effective method involves the "one-pot" monoprotonation of the diamine with one equivalent of HCl (or generated in situ from Me₃SiCl) followed by the addition of Boc₂O. This differentiates the two amine groups, allowing for selective protection of the free base[2][3].

  • Flow Chemistry: Microreactor technology can offer precise control over molar ratios and reaction times, potentially improving the selectivity for mono-protection compared to batch reactions.

  • Alternative Strategy: An alternative to direct mono-protection is the di-protection of the diamine followed by selective deprotection of one Boc group. While this adds steps, it can sometimes provide a cleaner product[4].

3. What are common side reactions during the synthesis, and how can they be minimized?

Side reactions can significantly reduce the yield and complicate purification.

  • During Michael Addition: In syntheses involving a Michael addition, polymerization or side reactions of the Michael acceptor can occur, especially under harsh basic conditions. Using milder bases and carefully controlling the temperature can mitigate this.

  • During Cyclization: Incomplete cyclization can leave starting materials or intermediates in the final product. Ensuring adequate reaction time and temperature is important. For reactions involving reduction followed by cyclization, the choice of reducing agent and conditions is critical to avoid over-reduction or side reactions.

  • Isomer Formation: Depending on the synthetic route, the formation of regioisomers or stereoisomers is possible. For instance, in some Rh(II)-catalyzed C-H insertion reactions to form spirocycles, a mixture of insertion products can be observed[5]. Careful selection of catalysts and directing groups can improve regioselectivity.

4. I am facing difficulties with the purification of the final product. What are the recommended purification methods?

Purification of spirocyclic diamines and their protected forms can be challenging due to their polarity and potential for multiple protection states.

  • Column Chromatography: This is a common method for separating the desired mono-Boc protected product from unreacted starting materials, the di-protected by-product, and other impurities. The choice of stationary phase (e.g., silica gel, neutral alumina) and eluent system is critical and may require optimization.

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for removing minor impurities.

  • Acid-Base Extraction: This technique can be used to separate the basic diamine products from neutral organic impurities. By carefully adjusting the pH, it's possible to selectively extract the desired product. For instance, after the reaction, unreacted diamine can be removed by washing with an acidic solution, and the mono-Boc protected product can be extracted after basification[3].

Experimental Protocols

Protocol 1: Synthesis via Michael Addition and Reductive Cyclization (Adapted from Patent CN104557943A)

This protocol outlines a two-step synthesis starting from a Boc-protected amine and dimethyl maleate.

Step 1: Michael Addition

  • Dissolve the starting Boc-protected amine (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Add tetrabutylammonium iodide (1 equivalent) and potassium fluoride (5 equivalents).

  • Stir the mixture at 25 °C for 10 minutes.

  • Add dimethyl maleate (5 equivalents) and raise the temperature to 40 °C.

  • Maintain the reaction at 40 °C for approximately 22 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., tert-butyl methyl ether).

Step 2: Reductive Cyclization

  • The crude product from Step 1 is dissolved in methanol.

  • The solution is subjected to catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere to yield the spirocyclic lactam.

Protocol 2: General "One-Pot" Mono-Boc Protection of a Diamine [2]

  • Dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.

  • Slowly add trimethylsilyl chloride (Me₃SiCl) (1 equivalent) dropwise. This generates one equivalent of HCl in situ.

  • Allow the mixture to warm to room temperature.

  • Add a small amount of water, followed by di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) dissolved in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction with water and wash with an organic solvent like diethyl ether to remove any di-Boc protected by-product.

  • Adjust the pH of the aqueous layer to >12 with NaOH.

  • Extract the mono-Boc protected diamine with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to obtain the product.

Data Presentation

Table 1: Comparison of Mono-Boc Protection Strategies for Diamines

MethodReagentsTypical Yield of Mono-Protected ProductKey AdvantagesReference
Stoichiometric Control (Batch)Diamine, 0.8 eq. Boc₂O~45%Simple setup
Mono-hydrochlorinationDiamine, 1 eq. Me₃SiCl, 1 eq. Boc₂O66%"One-pot" procedure, good yield[2]
Di-protection & Selective DeprotectionDiamine, >2 eq. Boc₂O, then deprotectionNot specified, but can be efficientCan provide cleaner mono-protected product[4]
Flow ChemistryDiamine, Boc₂OOptimized to ~45%Precise control over stoichiometry and temperature

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization A Boc-Protected Amine C Intermediate Adduct A->C TBAI, KF, DMSO B Dimethyl Maleate B->C D This compound C->D Raney Ni, H₂

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Review Reagent Stoichiometry Start->CheckStoichiometry SideReactions Analyze for Side Products (TLC, LC-MS) CheckPurity->SideReactions Purity OK CheckConditions->SideReactions Conditions OK CheckStoichiometry->SideReactions Stoichiometry OK Purification Optimize Purification Protocol SideReactions->Purification Identify Impurities Result Improved Yield Purification->Result

Caption: Troubleshooting workflow for low yield synthesis.

Mono_Boc_Protection_Logic cluster_solutions Potential Solutions Diamine Symmetrical Diamine (R-NH-R'-NH-R) Goal Desired: Mono-Boc Product Diamine->Goal Problem Challenge: Similar Reactivity of Both Amino Groups Diamine->Problem S1 Stoichiometric Control (<1 eq. Boc₂O) Problem->S1 S2 Mono-Protonation (1 eq. HCl then Boc₂O) Problem->S2 S3 Di-Protection then Selective Deprotection Problem->S3 S1->Goal Yields ~45% S2->Goal Yields ~66% S3->Goal Potentially cleaner

References

Technical Support Center: Synthesis of 8-Boc-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 8-Boc-2,8-diazaspiro[4.5]decan-3-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on side reactions and purification challenges.

Problem 1: Formation of Di-Boc Protected Byproduct

A significant challenge in the synthesis of 8-Boc-2,8-diazaspiro[4.5]decan-3-one is the over-reaction of the diamine starting material to form the di-Boc protected byproduct, 2,8-di-Boc-2,8-diazaspiro[4.5]decan-3-one.

Root Causes and Solutions:

ParameterIssueRecommended Solution
Stoichiometry of (Boc)₂O Using an excess of di-tert-butyl dicarbonate ((Boc)₂O) significantly increases the likelihood of both nitrogen atoms being protected.Carefully control the stoichiometry of (Boc)₂O to 1.0-1.2 equivalents relative to the 2,8-diazaspiro[4.5]decan-3-one starting material. Some methods even suggest using a slight excess of the diamine to favor mono-protection.
Reaction Temperature Higher reaction temperatures can favor the formation of the di-Boc byproduct.Conduct the reaction at a lower temperature, typically between 0°C and room temperature, to enhance the selectivity for the desired mono-Boc product.
Base Selection Strong bases can deprotonate the initially formed mono-Boc product, increasing its nucleophilicity and promoting a second reaction with (Boc)₂O.Utilize a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
Rate of Addition Rapid addition of (Boc)₂O can create localized high concentrations, leading to di-protection.Add the (Boc)₂O solution slowly to the reaction mixture over a period of 30-60 minutes.

Experimental Protocol for Selective Mono-Boc Protection:

A highly effective method to achieve selective mono-Boc protection involves the in-situ formation of the mono-hydrochloride salt of the diamine. This differentiates the two nitrogen atoms, allowing for selective reaction at the free amine.

  • Dissolution: Dissolve 2,8-diazaspiro[4.5]decan-3-one (1.0 eq) in anhydrous methanol at 0°C.

  • Mono-protonation: Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Anhydride Addition: Add water (1 mL per mmol of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction with water.

    • Wash the aqueous layer with diethyl ether to remove any di-Boc protected byproduct.

    • Basify the aqueous layer to a pH > 12 with a 2M NaOH solution.

  • Extraction: Extract the mono-Boc protected product with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Problem 2: Side Reactions During Spirocycle Formation

The formation of the 2,8-diazaspiro[4.5]decan-3-one core, often achieved through intramolecular reactions like the aza-Michael addition or Dieckmann condensation, can be accompanied by side reactions.

Potential Side Reactions and Mitigation Strategies:

Reaction TypePotential Side Product(s)Mitigation Strategies
Aza-Michael Addition Polymerization, formation of bis-adducts, and other intermolecular reaction products.Use high dilution conditions to favor the intramolecular reaction. Carefully control the stoichiometry of reactants. Optimize the catalyst and reaction temperature to promote the desired cyclization.
Dieckmann Condensation Intermolecular Claisen condensation leading to oligomers or polymers. Hydrolysis of the ester functionalities.Employ high dilution techniques. Use a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous aprotic solvent. Ensure the reaction is performed under strictly anhydrous conditions to prevent hydrolysis.
Problem 3: Purification Challenges

Separating the desired 8-Boc-2,8-diazaspiro[4.5]decan-3-one from the starting diamine, the di-Boc byproduct, and other impurities can be challenging due to their similar polarities.

Troubleshooting Purification:

IssueRecommended Solution
Streaking on Silica Gel TLC/Column The basic nature of the amine products can cause streaking on acidic silica gel.
Poor Separation of Mono- and Di-Boc Products The polarity of the mono- and di-Boc protected compounds can be very similar.
Product is a Non-Crystallizable Oil The purified product may be an oil, making it difficult to handle and store.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of di-Boc byproduct formation?

A1: The formation of the di-Boc byproduct is a two-step process. First, the primary amine of 2,8-diazaspiro[4.5]decan-3-one reacts with one equivalent of (Boc)₂O to form the mono-Boc protected product. If the reaction conditions are not optimized (e.g., excess (Boc)₂O, strong base, or high temperature), the N-H proton of the newly formed carbamate can be abstracted. This deprotonation increases the nucleophilicity of the nitrogen, which then attacks a second molecule of (Boc)₂O to yield the di-Boc product.

Q2: How can I effectively monitor the progress of the Boc protection reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system should be chosen to clearly separate the starting diamine, the mono-Boc product, and the di-Boc byproduct. A common eluent system for such amines is a mixture of a chlorinated solvent, an alcohol, and a small amount of a base (e.g., dichloromethane/methanol/triethylamine). Staining with ninhydrin can be used to visualize the primary and secondary amines (starting material and mono-Boc product), while the di-Boc product will not stain.

Q3: Are there alternative methods for selective mono-Boc protection?

A3: Yes, besides the in-situ mono-hydrochlorination method, other strategies include:

  • Slow Addition at Low Temperature: Adding a stoichiometric amount of (Boc)₂O very slowly to a cooled solution of the diamine.

  • Use of a Large Excess of Diamine: While effective, this is often not economically viable for valuable starting materials.

  • Flow Chemistry: Microreactor technology allows for precise control over reaction parameters, which can significantly improve the yield of the mono-protected product.[1]

Q4: My final product is a racemic mixture. How can I separate the enantiomers?

A4: The separation of enantiomers of diazaspiro compounds can be achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have been shown to be effective in resolving enantiomers of similar spirocyclic structures.[2]

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reaction Start 2,8-diazaspiro[4.5]decan-3-one Boc2O_main (Boc)₂O (1.0-1.2 eq) Weak Base, 0°C - RT Product 8-Boc-2,8-diazaspiro[4.5]decan-3-one (Desired Product) Boc2O_main->Product Selective Mono-Boc Protection Boc2O_side Excess (Boc)₂O Strong Base, High Temp. Side_Product 2,8-di-Boc-2,8-diazaspiro[4.5]decan-3-one (Byproduct) Boc2O_side->Side_Product Di-Boc Protection

Caption: Reaction pathway for the synthesis of 8-Boc-2,8-diazaspiro[4.5]decan-3-one and the competing side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Byproduct Check for Di-Boc Byproduct (TLC/LC-MS) Start->Check_Byproduct Optimize_Boc Optimize Boc-Protection: - Stoichiometry (1.0-1.2 eq (Boc)₂O) - Temperature (0°C - RT) - Weak Base (e.g., NaHCO₃) - Slow Addition Check_Byproduct->Optimize_Boc Yes Check_Spirocycle Investigate Spirocycle Formation Step Check_Byproduct->Check_Spirocycle No Consider_HCl Consider In-situ Mono-HCl Salt Formation Optimize_Boc->Consider_HCl Purification_Issues Purification Challenges? Consider_HCl->Purification_Issues Optimize_Cyclization Optimize Cyclization: - High Dilution - Anhydrous Conditions - Catalyst/Base Screening Check_Spirocycle->Optimize_Cyclization Yes Check_Spirocycle->Purification_Issues No Optimize_Cyclization->Purification_Issues Optimize_Purification Optimize Purification: - Basic Modifier in Eluent - HPLC Separation - Salt Formation Purification_Issues->Optimize_Purification Yes End Pure Product Purification_Issues->End No Optimize_Purification->End

Caption: A troubleshooting workflow for the synthesis of 8-Boc-2,8-diazaspiro[4.5]decan-3-one.

References

Technical Support Center: tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The polarity of the mobile phase may be too high, causing the product to elute too quickly with impurities, or too low, resulting in the product remaining on the column.

  • Product Degradation on Silica Gel: The Boc protecting group can be sensitive to acidic conditions, and silica gel is slightly acidic. Prolonged exposure can lead to partial deprotection.

  • Co-elution with Side Products: Non-polar impurities may co-elute with the desired product.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Systematically vary the solvent ratio (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and monitor the separation by thin-layer chromatography (TLC) prior to running the column.

    • Consider adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and minimize tailing and degradation of the Boc-protected amine.

  • Consider Alternative Stationary Phases:

    • If Boc-group lability is suspected, switch to a neutral stationary phase like neutral alumina.[1]

    • For challenging separations, reversed-phase chromatography (C18) with a suitable solvent system (e.g., acetonitrile/water or methanol/water) may provide better resolution.

  • Minimize Contact Time:

    • Employ flash column chromatography to reduce the time the compound spends on the stationary phase.

    • Ensure the column is packed properly to avoid channeling and ensure a uniform flow rate.

Issue 2: Product Contains Impurities After Purification

Possible Causes:

  • Incomplete Reaction: The presence of starting materials or reaction intermediates.

  • Formation of Side Products: Potential side products could include the de-Boc'd compound or products from side reactions.

  • Co-elution During Chromatography: Impurities with similar polarity to the product.

Troubleshooting Steps:

  • Recrystallization or Trituration:

    • If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems. A common technique is to dissolve the crude product in a good solvent (e.g., dichloromethane, ethyl acetate) and then add a poor solvent (e.g., hexanes, pentane, or diisopropyl ether) until the solution becomes cloudy, then allow it to slowly cool.[2]

    • Trituration with a solvent in which the product is sparingly soluble but the impurities are soluble can also be effective. For instance, washing the solid product with hot pentane has been reported for similar compounds.

  • Re-purification with a Different Chromatographic Method:

    • If initial purification was done using normal-phase chromatography, consider re-purifying the material using reversed-phase chromatography or supercritical fluid chromatography (SFC) for an orthogonal separation mechanism.

Issue 3: Inconsistent Purity and Yields

Possible Causes:

  • Variability in Reaction Work-up: Inconsistent quenching, extraction, or drying procedures can introduce varying levels of impurities.

  • Batch-to-Batch Variation in Reagent Quality: The quality of solvents and reagents can impact the reaction and purification.

  • Stability of the Compound: The compound may degrade upon prolonged storage or exposure to air or moisture.

Troubleshooting Steps:

  • Standardize Protocols: Ensure all steps of the reaction work-up and purification are performed consistently.

  • Use High-Purity Reagents: Use freshly distilled or high-purity solvents for both the reaction and purification.

  • Proper Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for?

A1: Common impurities can include unreacted starting materials, the de-Boc'd 2,8-diazaspiro[4.5]decan-3-one, and any byproducts from the specific synthetic route being used.

Q2: Is the Boc protecting group stable during silica gel chromatography?

A2: The Boc group is generally stable but can be labile under acidic conditions.[3][4] Since silica gel is inherently acidic, prolonged exposure can lead to some deprotection. To mitigate this, use a mobile phase containing a small amount of a basic modifier like triethylamine or consider using a neutral stationary phase like alumina.

Q3: What is a good starting point for a column chromatography solvent system?

A3: A good starting point for normal-phase silica gel chromatography would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing). Alternatively, a dichloromethane/methanol gradient (starting from 1-2% methanol) can be effective. Always perform TLC analysis first to determine the optimal solvent system.

Q4: Can I use recrystallization to purify tert-butyl 3-oxo-2,8-diazaspiro[4.5]decan-8-carboxylate?

A4: Yes, if the compound is a solid, recrystallization is a viable and often preferred method for final purification. A general approach involves dissolving the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, dichloromethane) and then either allowing it to cool slowly or adding a poor solvent (e.g., hexanes, pentane) to induce crystallization.[5][6]

Q5: My purified material is an oil, but I've seen it reported as a solid. How can I induce crystallization?

A5: If you obtain an oil, it may be due to residual solvent or minor impurities preventing crystallization. Try the following:

  • Dry the oil under high vacuum for an extended period to remove all traces of solvent.

  • Attempt to crystallize from a different solvent system.

  • If you have a small amount of pure, solid material, use it as a seed crystal to induce crystallization in the oil.[5][6]

  • Trituration with a non-polar solvent like pentane or hexanes may also help to induce solidification.

Quantitative Data Summary

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical Yield (%)Typical Purity (%)Reference
Flash Column ChromatographySilica GelDichloromethane/Methanol Gradient~80%>95%[7]
Flash Column ChromatographyNeutral AluminaEthyl Acetate/Hexanes Gradient70-85%>97%[1]
Recrystallization/TriturationN/ADichloromethane/Diisopropyl ether>90% (recovery)>99%[2]
TriturationN/AHot PentaneHighHigh[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel

  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to dryness on a rotary evaporator to obtain a dry-loaded sample.

  • Column Packing: Prepare a glass column with silica gel, slurried in the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

  • Dissolution: In a flask, dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization:

    • Method A (Slow Cooling): Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Method B (Anti-Solvent Addition): While stirring the solution at room temperature, slowly add a poor solvent (e.g., hexanes) until the solution becomes persistently turbid.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold poor solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification A Crude Product B Column Chromatography A->B C Purity Check (TLC/LC-MS) B->C D Recrystallization/ Trituration C->D Impurities Present F Pure Product C->F >98% Pure E Final Purity Check D->E E->F

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Method Initial Method? Start->Method Chromatography Column Chromatography Method->Chromatography Chromatography Recrystallization Recrystallization Method->Recrystallization Recrystallization Optimize Optimize Mobile Phase (e.g., add triethylamine) Chromatography->Optimize ChangeSolvent Change Solvent System Recrystallization->ChangeSolvent ChangeStationary Change Stationary Phase (e.g., Alumina) Optimize->ChangeStationary TryRecrystallization Attempt Recrystallization ChangeStationary->TryRecrystallization TryColumn Attempt Column Chromatography ChangeSolvent->TryColumn

References

Stability issues of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acidic deprotection of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane.

Issue 1: Incomplete Boc Deprotection

  • Symptom: Analysis of the reaction mixture (e.g., by LC-MS or TLC) shows a significant amount of starting material remaining after the expected reaction time.

  • Possible Causes & Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration The acidic conditions may not be potent enough to efficiently cleave the Boc group.[1] Increase the concentration of the acid or switch to a stronger acid (e.g., from 20% TFA in DCM to 50% TFA in DCM, or using 4M HCl in dioxane).[2]
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period.
Low Reaction Temperature Low temperatures can slow down the rate of deprotection.[3] If the substrate is stable, consider gradually increasing the temperature (e.g., from 0 °C to room temperature).
Steric Hindrance The spirocyclic nature of the molecule might sterically hinder the approach of the acid to the Boc group.[1] More forcing conditions, such as prolonged reaction times or slightly elevated temperatures, may be necessary.
Water Contamination The presence of water can hydrolyze the acid and reduce its effectiveness. Ensure all solvents and reagents are anhydrous.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: Mass spectrometry or NMR analysis reveals the presence of unexpected species, potentially with a mass corresponding to the addition of a tert-butyl group.

  • Possible Causes & Solutions:

CauseRecommended Action
tert-Butylation The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic sites.[2][4] The ketone oxygen or the newly deprotected amine in 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane could be susceptible.
Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS) or thioanisole.[2] A standard scavenger cocktail is a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5).[2]
Degradation of the Spirocycle While less common, harsh acidic conditions could potentially lead to the degradation of the diazaspiro[4.5]decane ring system.
Milder Conditions: Employ milder deprotection methods. This could involve using a weaker acid, lower temperatures, or shorter reaction times.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acidic deprotection of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane?

A1: The deprotection proceeds via an acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) group. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which then readily decarboxylates to yield the free amine and carbon dioxide.[5][6]

Q2: Which acidic conditions are recommended for the deprotection of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane?

A2: The choice of acidic conditions depends on the overall stability of your molecule and the presence of other acid-sensitive functional groups. Common conditions include:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), typically at concentrations ranging from 20-50% (v/v).[2]

  • Hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or ethyl acetate, often as a 4M solution.[2]

It is advisable to start with milder conditions (e.g., lower acid concentration, 0 °C) and increase the strength if the reaction is incomplete.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to a sample of the starting material, you can determine the extent of conversion.

Q4: Are there any functional groups that are incompatible with the acidic deprotection of the Boc group?

A4: Yes, other acid-labile protecting groups, such as tert-butyl esters or trityl groups, may also be cleaved under the conditions used for Boc deprotection.[7][8] The compatibility of other functional groups should be assessed on a case-by-case basis.

Experimental Protocols

Standard Protocol for TFA-mediated Boc Deprotection

  • Dissolve 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane in dichloromethane (DCM) (approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (20-50% v/v) dropwise to the stirred solution.

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by standard methods such as chromatography or extraction.

Protocol for HCl-mediated Boc Deprotection

  • Dissolve 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane in a suitable solvent such as 1,4-dioxane or ethyl acetate.

  • Add a 4M solution of HCl in the chosen solvent.

  • Stir the reaction at room temperature and monitor its progress. The deprotected product may precipitate as the hydrochloride salt.[2]

  • Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Protected_Amine 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane Protonated_Intermediate Protonated Boc Group Boc_Protected_Amine->Protonated_Intermediate + H+ Acid H-A (e.g., TFA) Acid->Protonated_Intermediate tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Deprotected_Amine 3-oxo-2,8-diazaspiro[4.5]decane Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Troubleshooting_Workflow Start Boc Deprotection Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Isolate Isolate Product Complete->Isolate Yes Incomplete Incomplete Reaction Complete->Incomplete No Byproducts Side Products Formed? Isolate->Byproducts Increase_Strength Increase Acid Conc. / Temp. / Time Incomplete->Increase_Strength Byproducts->Isolate No Add_Scavenger Add Scavenger (e.g., TIS) Byproducts->Add_Scavenger Yes (t-Butylation) Milder_Conditions Use Milder Conditions Byproducts->Milder_Conditions Yes (Degradation) Add_Scavenger->Start Milder_Conditions->Start Increase_Strength->Monitor

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Optimizing Reaction Conditions for CAS 169206-67-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions involving tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 169206-67-1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may be encountered during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity and key properties of CAS 169206-67-1?

A1:

  • Chemical Name: this compound

  • Molecular Formula: C₁₃H₂₂N₂O₃

  • Molecular Weight: 254.33 g/mol

  • Appearance: Typically a solid or semi-solid.

  • Primary Use: It is a valuable intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. It serves as a scaffold for creating more complex molecules, especially in the area of spirocyclic compounds which are of interest in drug discovery.

Q2: What are the primary safety concerns when handling this compound?

A2: While specific toxicity data is limited, it is recommended to handle this compound with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Q3: In what types of reactions is CAS 169206-67-1 commonly used?

A3: CAS 169206-67-1 is primarily used as a building block. The presence of a protected amine (Boc group) and a lactam moiety allows for selective chemical modifications. A key application is its use as a precursor for 2,8-diazaspiro[4.5]decan-3-one, which is achieved through deprotection of the Boc group. This resulting spirocyclic diamine can then be further functionalized in medicinal chemistry programs.

Troubleshooting Guide

Issue 1: Low Yield During Synthesis

Q: I am attempting the synthesis of this compound and experiencing low yields. What are the potential causes and how can I improve the outcome?

A: Low yields in the synthesis of this spirocyclic lactam can often be attributed to several factors throughout the multi-step process. A common synthetic route involves the reaction of N-Boc-4-piperidone with an appropriate amine and a cyanide source, followed by hydrolysis and cyclization.

Potential Causes and Solutions:

  • Incomplete initial reaction: The initial formation of the aminonitrile may be incomplete.

    • Solution: Ensure all reagents are pure and dry. The reaction may be sensitive to moisture. Consider extending the reaction time or slightly increasing the temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Side reactions during hydrolysis: The hydrolysis of the nitrile to the amide can be accompanied by the formation of carboxylic acid byproducts if the conditions are too harsh.

    • Solution: Use milder hydrolysis conditions. For example, instead of strong acid or base, consider using a peroxide-based method in a suitable solvent system.

  • Inefficient cyclization: The final intramolecular cyclization to form the lactam ring might be slow or reversible.

    • Solution: Ensure the reaction is sufficiently heated to drive the cyclization to completion. The choice of solvent can also be critical; a high-boiling point, non-protic solvent is often preferred.

  • Purification losses: The product may be lost during workup and purification.

    • Solution: Optimize the extraction and chromatography conditions. The polarity of the product should be carefully considered when choosing the solvent system for column chromatography.

Issue 2: Presence of Impurities in the Final Product

Q: My final product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A: The formation of impurities is a common challenge in multi-step syntheses. Identifying the nature of the impurities is key to mitigating their formation.

Common Impurities and Prevention Strategies:

Impurity TypePotential CausePrevention and Removal Strategy
Unreacted Starting MaterialIncomplete reaction in one of the synthetic steps.Increase reaction time, temperature, or use a slight excess of one of the reagents. Monitor the reaction to completion by TLC. Can be removed by column chromatography.
Over-hydrolyzed byproduct (amino acid)Harsh hydrolysis conditions leading to the formation of the carboxylic acid instead of the amide.Use milder hydrolysis conditions. Carefully control the pH and temperature during the hydrolysis step. This more polar byproduct can typically be separated by column chromatography.
Polymeric materialsSide reactions, particularly if the reaction is run at excessively high temperatures or for prolonged periods.Adhere to the recommended reaction temperature and time. Use a suitable concentration of reactants to avoid polymerization.

Experimental Protocols

Synthesis of this compound

A representative synthesis involves a multi-step sequence. The following is a generalized protocol based on common synthetic strategies for similar compounds.

  • Step 1: Formation of the α-aminonitrile. To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide). Stir the reaction at room temperature until the formation of the aminonitrile is complete (monitored by TLC).

  • Step 2: Hydrolysis of the nitrile. The crude aminonitrile is then subjected to hydrolysis. This can be achieved under acidic or basic conditions, or more mildly using a reagent like hydrogen peroxide in the presence of a base. Careful control of this step is crucial to favor the formation of the amide over the carboxylic acid.

  • Step 3: Intramolecular Cyclization. The resulting amino amide is then cyclized to the lactam. This is typically achieved by heating the compound in a high-boiling point solvent (e.g., toluene or xylene), often with a catalytic amount of acid or base to facilitate the reaction.

  • Step 4: Purification. The final product is then purified, typically by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary

The following table summarizes typical reaction parameters that may be optimized. The exact values will depend on the specific reagents and scale of the reaction.

ParameterStep 1: Aminonitrile FormationStep 2: Nitrile HydrolysisStep 3: Cyclization
Temperature 20-25 °C0-50 °C80-140 °C
Reaction Time 12-24 hours2-6 hours4-12 hours
Key Reagents N-Boc-4-piperidone, NH₄Cl, NaCNH₂O₂, base or H⁺/H₂OHeat, optional catalyst
Solvent MethanolEthanol/WaterToluene or Xylene
Typical Yield (Intermediate)(Intermediate)60-80% (overall)

Visualizations

experimental_workflow start Start: N-Boc-4-piperidone step1 Step 1: Aminonitrile Formation (NH4Cl, NaCN, MeOH) start->step1 step2 Step 2: Nitrile Hydrolysis (e.g., H2O2, base) step1->step2 step3 Step 3: Intramolecular Cyclization (Heat, Toluene) step2->step3 purification Purification (Column Chromatography) step3->purification end Final Product: CAS 169206-67-1 purification->end

Caption: A generalized experimental workflow for the synthesis of CAS 169206-67-1.

troubleshooting_workflow start Low Yield or Impurities Detected check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_impurities Characterize Impurities (TLC, LC-MS, NMR) start->analyze_impurities check_sm->check_conditions Pure Starting Materials optimize_purification Optimize Purification Protocol check_conditions->optimize_purification Sub-optimal Conditions analyze_impurities->optimize_purification Identified Impurity end Successful Synthesis optimize_purification->end Improved Purity/Yield

Caption: A logical workflow for troubleshooting common issues in the synthesis of CAS 169206-67-1.

Technical Support Center: Synthesis of tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step sequence starting from tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate. The first step involves the reduction of the nitro group to a primary amine, which is followed by an intramolecular cyclization, such as a Dieckmann condensation, to form the desired spiro-lactam.

Synthetic Pathway start tert-Butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate intermediate tert-Butyl 4-(aminomethyl)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate start->intermediate Nitro Group Reduction product This compound intermediate->product Intramolecular Cyclization (Dieckmann Condensation)

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

Step 1: Nitro Group Reduction

Q1: My nitro group reduction is incomplete, and I observe the starting material in my crude product. What are the possible causes and solutions?

A1: Incomplete reduction is a common issue. Here are several factors to consider:

  • Catalyst Activity: If you are using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), the catalyst may be deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.

  • Hydrogen Pressure: The hydrogen pressure may be insufficient for the reaction to go to completion.

    • Solution: Increase the hydrogen pressure according to literature procedures for similar reductions. Ensure there are no leaks in your hydrogenation apparatus.

  • Reaction Time: The reaction may not have been allowed to run for a sufficient duration.

    • Solution: Monitor the reaction progress by TLC or LC-MS and extend the reaction time until the starting material is consumed.

  • Solvent Choice: The solvent may not be optimal for the reaction.

    • Solution: Protic solvents like methanol or ethanol are commonly used for catalytic hydrogenations. Ensure the solvent is of appropriate purity.

Q2: I have identified byproducts that are not the desired amine. What are these impurities and how can I avoid them?

A2: Depending on the reducing agent used, several side products can form.

  • Hydroxylamines and Oximes: These are common byproducts of incomplete reduction, especially when using certain metal hydrides.

    • Solution: Ensure a sufficient excess of the reducing agent is used. If using catalytic hydrogenation, ensure complete reaction.

  • Azo Compounds: These can form, particularly with aromatic nitro compounds, when using reagents like LiAlH4. While less common for aliphatic nitro compounds, their formation cannot be entirely ruled out under certain conditions.

    • Solution: Catalytic hydrogenation is generally more selective for the reduction of aliphatic nitro groups to amines and is preferred to avoid such byproducts.

Nitro_Reduction_Troubleshooting cluster_Problem Problem cluster_Causes Potential Causes cluster_Solutions Solutions Problem Incomplete Reduction or Side Product Formation Cause1 Inactive Catalyst Problem->Cause1 Cause2 Insufficient Hydrogen Pressure Problem->Cause2 Cause3 Inadequate Reaction Time Problem->Cause3 Cause4 Suboptimal Reducing Agent Problem->Cause4 Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Increase H2 Pressure Cause2->Solution2 Solution3 Extend Reaction Time Cause3->Solution3 Solution4 Optimize Reducing Agent/ Conditions Cause4->Solution4

Caption: Troubleshooting logic for the nitro group reduction step.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

Q3: The yield of my spiro-lactam is low, and I have a significant amount of unreacted amino-ester intermediate. How can I improve the cyclization?

A3: Low cyclization yields can be attributed to several factors:

  • Base Strength: The base used may not be strong enough to deprotonate the alpha-carbon of the ester to initiate the condensation.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA).

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gently heat the reaction mixture. The optimal temperature will depend on the solvent and base used. Monitor for product formation and potential decomposition at higher temperatures.

  • Solvent: The choice of solvent is critical for the Dieckmann condensation.

    • Solution: Aprotic solvents like tetrahydrofuran (THF), toluene, or dioxane are typically used. Ensure the solvent is anhydrous, as water can quench the base and inhibit the reaction.

Q4: I am observing a high molecular weight impurity in my crude product. What could it be?

A4: A common side reaction in intramolecular cyclizations is intermolecular dimerization, leading to a product with double the expected molecular weight.

  • Concentration: High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the amino-ester to a solution of the base in the reaction solvent.

Purification

Q5: What is the recommended method for purifying the final product?

A5: Silica gel column chromatography is a common and effective method for purifying this compound. A solvent system of dichloromethane and methanol is often employed.

Impurity Profile and Analytical Methods

A summary of potential impurities and their characteristics is provided in the table below.

Impurity Name Structure Origin Typical Analytical Signature (LC-MS)
Unreacted Starting Materialtert-Butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylateIncomplete nitro reductionExpected [M+H]⁺
Hydroxylamine Intermediatetert-Butyl 4-(hydroxylaminomethyl)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateIncomplete nitro reductionExpected [M+H]⁺
Unreacted Amino-estertert-Butyl 4-(aminomethyl)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateIncomplete cyclizationExpected [M+H]⁺
Dimerization ProductDimer of the amino-esterSide reaction during cyclizationExpected [M+H]⁺ (approx. 2x MW of amino-ester)

Experimental Protocols

General Protocol for Catalytic Hydrogenation (Nitro Group Reduction)
  • To a solution of tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-ester, which can be used in the next step without further purification.

General Protocol for Dieckmann Condensation
  • To a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add a solution of the crude amino-ester in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then gently heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Illustrative HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

This method should provide good separation of the polar starting materials and intermediates from the less polar product and potential dimerization byproducts. Method development and optimization will be necessary for quantitative analysis and impurity profiling.

Technical Support Center: Diazaspiro Compound Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diazaspiro compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my diazaspiro cyclization reaction resulting in a low yield, and how can I improve it?

A1: Low yields in diazaspiro compound synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Optimization: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a gradual increase in temperature, as some cyclizations require sufficient thermal energy to overcome activation barriers.[1][2]

  • Reagent Quality and Stoichiometry: The quality and amount of reagents are critical.

    • Catalyst Activity: If using a catalyst (e.g., phosphine, silver, palladium), ensure it is fresh, pure, and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[1][3]

    • Base/Acid Stoichiometry: For reactions requiring a base or acid, ensure the stoichiometry is correct. Moisture can quench strong bases like sodium hydride, so always use anhydrous solvents and reagents.[2] A slight excess of certain reagents can sometimes drive the reaction to completion.[1]

    • Substrate Purity: Impurities in the starting materials can inhibit the catalyst or participate in side reactions. Purify all starting materials before use.[2]

  • Sub-optimal Reaction Conditions: The choice of solvent and concentration can significantly impact the reaction outcome.

    • Solvent Choice: The polarity of the solvent can influence reaction rates and equilibria. Screen a variety of anhydrous solvents to find the optimal medium for your specific reaction.[3]

    • Concentration: High concentrations can favor intermolecular side reactions (e.g., polymerization) over the desired intramolecular cyclization.[2][4] Running the reaction under high-dilution conditions (0.1 - 1.0 mM), often by slow addition of the substrate to the reaction mixture, can significantly improve the yield of the desired spirocycle.[2][4]

G start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete? check_completion->incomplete optimize_time_temp Increase Reaction Time / Temperature incomplete->optimize_time_temp Yes check_reagents Verify Reagent Quality & Stoichiometry incomplete->check_reagents No optimize_time_temp->check_completion reagent_issue Issue Found? check_reagents->reagent_issue purify_reagents Use Fresh/Purified Reagents Adjust Stoichiometry reagent_issue->purify_reagents Yes check_conditions Evaluate Reaction Conditions reagent_issue->check_conditions No purify_reagents->start conditions_issue Polymerization or Side Products? check_conditions->conditions_issue high_dilution Use High-Dilution Conditions Screen Solvents conditions_issue->high_dilution Yes success Yield Improved conditions_issue->success No high_dilution->start

Q2: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve stereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis, as the formation of the spirocenter can generate stereoisomers.[2] Selectivity is often a delicate balance between kinetic and thermodynamic control.

Factors Influencing Diastereoselectivity:

  • Reaction Temperature: Temperature is a critical parameter. Lowering the reaction temperature often favors the formation of the kinetically controlled product, which can lead to a higher diastereomeric ratio.[2][3] Conversely, higher temperatures may allow for equilibration to the thermodynamically more stable product, potentially reducing the d.r.[2][3]

  • Solvent Polarity: The solvent can influence the energy of the transition states leading to different diastereomers. Experiment with a range of solvents with varying polarities to find conditions that maximize the desired selectivity.[3]

  • Catalyst and Ligand Choice: In catalyzed reactions, the steric and electronic properties of the catalyst and its ligands create a specific chiral environment that directs the stereochemical outcome. Screening different chiral ligands or catalyst systems is often necessary.[3][5]

  • Substrate Sterics: The steric bulk of substituents on the reacting partners can significantly influence facial selectivity during the cycloaddition or cyclization step.[3] Modifying the substrate or its protecting groups may be a viable strategy.

G start Low Diastereomeric Ratio (d.r.) temp Adjust Reaction Temperature start->temp solvent Screen Different Solvents temp->solvent No Improvement temp_outcome Lower Temp (Kinetic Control) Higher Temp (Thermodynamic) temp->temp_outcome Try This catalyst Screen Catalysts / Ligands (if applicable) solvent->catalyst No Improvement solvent_outcome Vary Polarity to Influence Transition State solvent->solvent_outcome Try This substrate Modify Substrate Sterics catalyst->substrate No Improvement catalyst_outcome Alter Chiral Pocket / Steric Environment catalyst->catalyst_outcome Try This substrate_outcome Change Protecting Groups or Substituents substrate->substrate_outcome Try This

Q3: What are the best practices for purifying polar, basic diazaspiro compounds?

A3: The polar and basic nature of many diazaspiro compounds, due to the presence of nitrogen atoms, can make purification challenging, often leading to issues like streaking on silica gel columns.

Recommended Purification Techniques:

  • Column Chromatography:

    • Normal Phase (Silica Gel): To mitigate streaking and improve peak shape, add a basic modifier to the mobile phase. A small amount of triethylamine (~0.1-1%) or ammonium hydroxide in the eluent can neutralize acidic sites on the silica.[1]

    • Reverse-Phase HPLC: Preparative reverse-phase HPLC is a very effective method for purifying highly polar compounds.[1][2]

  • Recrystallization: If the target compound is a solid, recrystallization is a powerful technique for achieving high purity. If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride salt) can often induce crystallization.[1]

  • Boc Protection: In some cases, temporarily protecting one or more of the basic nitrogen atoms with a tert-butyloxycarbonyl (Boc) group can decrease the compound's polarity.[1] This can significantly improve its behavior during silica gel chromatography. The Boc group can be easily removed later under acidic conditions.[1]

Q4: I'm having trouble interpreting the NMR spectrum of my diazaspiro compound. What are some common challenges?

A4: The structural rigidity and potential for multiple conformations can lead to complex NMR spectra for diazaspiro compounds.

  • Rotational Isomers (Rotamers): Amide bonds or sterically hindered single bonds within the structure can exhibit slow rotation on the NMR timescale, leading to the appearance of two or more sets of signals for a single compound.[6]

    • Solution: Recording spectra at elevated temperatures (Variable Temperature NMR) can cause these signals to coalesce into a single, time-averaged set, simplifying the spectrum and confirming the presence of rotamers.[6]

  • Complex Splitting Patterns: The fixed, three-dimensional structure of the spirocyclic core often results in complex second-order coupling patterns, making manual interpretation difficult.

    • Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals unequivocally.[7]

  • Signal Broadening: Dynamic processes, such as ring-flipping or slow rotation, can cause significant broadening of NMR signals, sometimes to the point where they are difficult to distinguish from the baseline.

    • Solution: As with rotamers, acquiring spectra at different temperatures can sharpen these signals by moving out of the intermediate exchange regime.

Data & Protocols

Table 1: Optimization of Reaction Conditions for Diazaspirocycle Formation

This table summarizes typical starting points and optimization strategies for key reaction parameters based on common synthetic methods.

ParameterInitial ConditionTroubleshooting Action & Rationale
Concentration 0.1 MDecrease to 0.01 - 0.001 M: Favors intramolecular cyclization over intermolecular polymerization, reducing side products.[2][4]
Temperature Room Temperature (20-25°C)Decrease to 0°C or -78°C: May improve diastereoselectivity (kinetic control).[3] Increase to 50-110°C: May be required to overcome the activation energy for cyclization.[1][8]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Screen Solvents: Test solvents with varying polarity (e.g., Toluene, Acetonitrile, DMF). Solvent choice can drastically affect selectivity and yield.[3]
Catalyst Loading 5 mol%Increase to 10 mol%: May improve conversion if catalyst deactivation is an issue. Decrease to 1-2 mol%: Can reduce cost and potential side reactions if the catalyst is highly active.
Base/Acid 1.1 equivalentsIncrease to 1.5-2.0 equivalents: Can drive equilibrium-limited reactions to completion. Ensure anhydrous conditions.[1][2]
General Experimental Protocol: [3+2] Cycloaddition for 1,7-Diazaspiro[4.4]nonane Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the azomethine ylide precursor and the nitroalkene dipolarophile.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, Toluene) via syringe.

  • Catalyst/Reagent Addition: If the reaction is catalyzed, add the appropriate catalyst (e.g., a silver salt or phosphine).[3][9] For reactions requiring a base, add it at this stage.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) using an appropriate bath. Lower temperatures often improve diastereoselectivity.[3]

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by adding a suitable reagent (e.g., saturated ammonium chloride solution). Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography, recrystallization, or preparative HPLC as described in the FAQ section.[1]

References

Technical Support Center: Removal of Boc Protecting Group from 8-Boc-2,8-diazaspiro[4.5]decan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group from 8-Boc-2,8-diazaspiro[4.5]decan-3-one. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a successful deprotection.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of 8-Boc-2,8-diazaspiro[4.5]decan-3-one, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection reaction is slow or does not proceed to completion, even after extended reaction times with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?

Answer: Incomplete or slow deprotection of 8-Boc-2,8-diazaspiro[4.5]decan-3-one can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to efficiently cleave the Boc group. The spirocyclic nature of the molecule could also present some steric hindrance.

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.

  • Steric Hindrance: The tertiary amine attached to the Boc group is part of a relatively bulky spirocyclic system, which may require more forcing conditions for complete removal.

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature. For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol can be a more potent alternative to TFA/DCM.[1][2]

  • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.

Issue 2: Formation of Side Products

Question: I am observing the formation of unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I prevent them?

Answer: The most common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the cleavage.[3] While 8-Boc-2,8-diazaspiro[4.5]decan-3-one itself does not contain highly nucleophilic groups like tryptophan or methionine, the deprotected secondary amine of the product can potentially react with the tert-butyl cation, leading to N-tert-butylation, although this is generally less common. The lactam nitrogen is significantly less nucleophilic and unlikely to react.

Recommended Solutions:

  • Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture. Scavengers are compounds that are more nucleophilic than the substrate and will preferentially trap the tert-butyl cation.

    • Triisopropylsilane (TIS): A highly effective scavenger.

    • Water: Can also act as a scavenger, forming tert-butanol.

    • Thioanisole: Useful if other nucleophilic functional groups are present in more complex derivatives.

A common scavenger cocktail is a mixture of TFA, water, and TIS.

Frequently Asked Questions (FAQs)

Q1: Which acidic condition is better for the deprotection of 8-Boc-2,8-diazaspiro[4.5]decan-3-one: TFA or HCl?

A1: Both TFA and HCl are effective for Boc deprotection. The choice often depends on the desired salt form of the final product and the presence of other acid-sensitive groups.

  • TFA is typically used in DCM and is highly effective. However, the resulting trifluoroacetate salt can sometimes be oily and difficult to handle. Residual TFA can also be challenging to remove completely.

  • HCl is often used as a solution in dioxane or methanol. It frequently yields a crystalline hydrochloride salt, which can be easier to isolate and purify.[1][2]

Q2: How can I monitor the progress of the deprotection reaction?

A2:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method. The deprotected product, 2,8-diazaspiro[4.5]decan-3-one, will be more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be useful to visualize the primary/secondary amine of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive monitoring by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: My molecule also contains other acid-sensitive functional groups. What are the mildest conditions I can use for Boc deprotection?

A3: If your molecule contains other acid-labile groups, using strong acids like TFA or neat HCl should be avoided. Consider the following milder alternatives:

  • p-Toluenesulfonic Acid (pTSA): Can be used in milder conditions.

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an aprotic solvent can effect Boc cleavage under non-protic conditions.

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent may lead to deprotection without the need for acid.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve 8-Boc-2,8-diazaspiro[4.5]decan-3-one (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For more resistant substrates, neat TFA can be used.

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • To remove residual TFA, co-evaporate the residue with a solvent like toluene or isopropanol (2-3 times).

  • The resulting crude product (trifluoroacetate salt) can be used directly or purified further. For the free amine, a basic workup (e.g., washing with saturated NaHCO₃ solution) is required.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve 8-Boc-2,8-diazaspiro[4.5]decan-3-one (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (a slight excess, e.g., 2-4 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Conditions for Boc Group Removal

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in DCM, or neat TFA1-4 M in Dioxane, Methanol, or Ethyl Acetate[1]
Reaction Time Generally 30 minutes to a few hours at room temperature.[1]Can be very rapid (e.g., 10-30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[1][2]
Yield Typically high to quantitative.Typically high to quantitative.
Product Salt Form Trifluoroacetate (TFA) salt, often oily.[2]Hydrochloride (HCl) salt, often a crystalline solid.[2]
Work-up Requires co-evaporation to remove residual acid.Precipitation of the salt can simplify isolation.
Selectivity Can be less selective and may cleave other acid-sensitive groups.Generally offers good selectivity, but depends on the specific substrate and conditions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product start 8-Boc-2,8-diazaspiro[4.5]decan-3-one dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve add_acid Add Acid (e.g., TFA or HCl/Dioxane) dissolve->add_acid add_scavenger Add Scavenger (e.g., TIS) add_acid->add_scavenger optional stir Stir at Room Temperature (1-4 hours) add_acid->stir add_scavenger->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor concentrate Concentrate (Rotary Evaporator) monitor->concentrate co_evaporate Co-evaporate with Toluene (to remove residual acid) concentrate->co_evaporate precipitate Precipitate/Filter (for HCl salt) concentrate->precipitate for HCl purify Purification (if necessary) co_evaporate->purify precipitate->purify product 2,8-diazaspiro[4.5]decan-3-one (as TFA or HCl salt) purify->product

Caption: Experimental workflow for the Boc deprotection of 8-Boc-2,8-diazaspiro[4.5]decan-3-one.

troubleshooting_guide cluster_incomplete Incomplete Reaction cluster_byproducts Side Product Formation issue Boc Deprotection Issue incomplete Incomplete or Slow Reaction issue->incomplete byproducts Formation of Byproducts issue->byproducts cause1 Insufficient Acid Concentration/Strength incomplete->cause1 cause2 Low Reaction Temperature incomplete->cause2 cause3 Steric Hindrance incomplete->cause3 solution1 Increase Acid Conc. or Temperature cause1->solution1 solution2 Use Stronger Acid (e.g., HCl/Dioxane) cause1->solution2 cause2->solution1 cause3->solution1 cause3->solution2 solution3 Extend Reaction Time cause3->solution3 cause4 t-Butylation of Nucleophiles byproducts->cause4 solution4 Use Scavengers (TIS, Water) cause4->solution4

Caption: Troubleshooting guide for Boc deprotection of 8-Boc-2,8-diazaspiro[4.5]decan-3-one.

References

Technical Support Center: Synthesis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for alternative synthetic routes to tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. This resource is intended for researchers, scientists, and professionals in drug development.

Alternative Synthetic Routes: An Overview

Several synthetic strategies can be envisioned for the preparation of this compound. Below are three potential routes, each with its own set of advantages and challenges.

Route 1: Reductive Amination and Dieckmann Condensation Approach

This route begins with the commercially available N-Boc-4-piperidone and involves a key Dieckmann condensation step to form the spirocyclic core.

Route_1 A N-Boc-4-piperidone B Intermediate A A->B Reductive amination (Glycine ethyl ester, NaBH(OAc)₃) p1 C Intermediate B (Diester) B->C Acylation (Ethyl malonyl chloride) p2 D Intermediate C (β-keto ester) C->D Dieckmann Condensation (NaOEt) p3 E Intermediate D D->E Decarboxylation (H₃O⁺, heat) p4 F Target Molecule E->F Lactam Formation (heat or coupling agent) Route_3 A N-Boc-4-aminopiperidine B Enamine Intermediate A->B Condensation with ethyl acetoacetate C Michael Adduct B->C Michael Addition (e.g., ethyl acrylate) D Cyclized Intermediate C->D Hydrolysis and intramolecular amidation E Target Molecule D->E Oxidation of side chain

Technical Support Center: Characterization of Unexpected Byproducts in Diazaspiro Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected byproducts during diazaspiro synthesis.

Frequently Asked Questions (FAQs)

Q1: My [3+2] cycloaddition reaction to form a diazaspirocycle is giving low diastereoselectivity. What are the common causes and how can I troubleshoot this?

Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines can be attributed to several factors. Key areas to investigate include:

  • Solvent Choice: The polarity of the solvent plays a crucial role in the transition state of the cycloaddition, directly impacting diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

  • Reaction Temperature: Higher temperatures can sometimes reduce selectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable diastereomer.

  • Catalyst/Ligand System: The catalyst or ligand used can significantly influence the stereochemical outcome. Screening different catalysts and ligands is a critical step in optimizing the reaction.

  • Substrate Sterics: The steric bulk of the substituents on your starting materials can hinder the desired approach of the reacting species, leading to a mixture of diastereomers. Modifying the substrate substituents, if possible, can improve selectivity.

Q2: I am observing an unexpected Schiff base as a major byproduct in my reaction of a pyridazinethione derivative with hydrazine. What could be the cause?

The formation of a Schiff base in this context is likely due to the reaction of the initially formed hydrazone intermediate with a carbonyl compound present in the reaction mixture. A documented example is the reaction of the desired hydrazone with acetone, which may have been used as a solvent or introduced as an impurity.

Troubleshooting Steps:

  • Solvent Purity: Ensure all solvents are of high purity and free from contaminating aldehydes or ketones.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials or intermediates that could lead to carbonyl-containing byproducts.

  • Reaction Monitoring: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the hydrazone intermediate and any subsequent byproducts.

Q3: My phosphine-catalyzed [3+2] cycloaddition is resulting in a low yield or is not proceeding to completion. What should I investigate?

Several factors can contribute to the poor performance of a phosphine-catalyzed [3+2] cycloaddition:

  • Catalyst Activity: Ensure the phosphine catalyst is pure and, if air-sensitive, handled under strictly inert conditions. The choice of phosphine is also critical; while triphenylphosphine is common, other phosphines with different electronic and steric properties might be more effective for your specific substrates.

  • Reaction Conditions: These reactions are often highly sensitive to the solvent and temperature. The solvent must be anhydrous, as water can interfere with the catalytic cycle. A systematic screening of solvents and temperatures is recommended to find the optimal conditions.

  • Substrate Reactivity: The nature of your substrates (the dipolarophile and the ylide precursor) will significantly impact the reaction rate and yield.

Q4: During the synthesis of 4,5-diazaspiro[2.3]hexanes using dihalocarbenes, I am getting low yields and a significant amount of byproducts. What is a likely side reaction?

A common side reaction when using reactive carbenes like dichlorocarbene is the competitive insertion of the carbene into the N-N bond of the diazetidine starting material. This can lead to lower yields of the desired spirocycle. The use of a less reactive carbene, such as difluorocarbene, has been shown to produce higher yields of the desired product.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Diazaspiro Synthesis

This guide provides a systematic approach to troubleshooting low diastereoselectivity in your diazaspiro synthesis.

Logical Workflow for Troubleshooting Low Diastereoselectivity:

start Low Diastereomeric Ratio Observed temp Reaction Temperature Too High? start->temp solvent Suboptimal Solvent? start->solvent catalyst Ineffective Catalyst/Ligand? start->catalyst sterics Unfavorable Sterics? start->sterics sol_temp Lower Reaction Temperature temp->sol_temp sol_solvent Screen Solvents of Varying Polarity solvent->sol_solvent sol_catalyst Screen Different Catalysts/Ligands catalyst->sol_catalyst sol_sterics Modify Substrate Substituents sterics->sol_sterics

Caption: Troubleshooting low diastereoselectivity.

Guide 2: Identification of Unknown Byproducts

This guide outlines a general workflow for the identification and characterization of unexpected byproducts.

Experimental Workflow for Byproduct Identification:

A Reaction Mixture B Isolate Byproduct (TLC, Column Chromatography) A->B C Characterize Structure B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (1H, 13C, etc.) C->E F Propose Structure & Investigate Formation Mechanism D->F E->F

Caption: Workflow for byproduct identification.

Quantitative Data Summary

The following tables summarize quantitative data for common diazaspiro synthesis methods, highlighting yields and the formation of byproducts under different conditions.

Table 1: [3+2] Cycloaddition for Spiro-pyrrolidine Synthesis

DipolarophileCatalyst/ConditionsSolventYield (%)Diastereomeric Ratio (dr)Reference
N-methylmaleimideTrifluoroacetic acid (catalytic)Dichloromethane83-
Ethyl acrylateTrifluoroacetic acid (catalytic)Dichloromethane77-
(E)-CrotononitrileTrifluoroacetic acid (catalytic)Dichloromethane59-

Table 2: NBS-Promoted Semipinacol Rearrangement for 6-Azaspiro[4.5]decane Synthesis

SubstrateReagentSolventYield (%)DiastereoselectivityReference
Chiral Piperidinyl CyclobutanolN-Bromosuccinimide (NBS)DichloromethaneHighly Diastereoselective4 stereocenters established

Detailed Experimental Protocols

Protocol 1: [3+2] Cycloaddition for the Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane
  • Reagents:

    • Benzyl(methoxymethyl)(trimethylsilylmethyl)amine

    • Methylenecyclobutane

    • Trifluoroacetic acid

    • Dry dichloromethane

  • Procedure:

    • To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL), add trifluoroacetic acid (0.1 mmol) at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purification of Diazaspiro Intermediates
  • General Techniques:

    • Recrystallization: Effective for crystalline solid intermediates, such as spiro-hydantoins.

    • Column Chromatography: A versatile method for separating mixtures that are difficult to crystallize or contain multiple components.

  • Troubleshooting Amine Streaking on TLC:

    • Streaking of basic amine intermediates on silica gel TLC plates is a common issue due to strong interactions with the acidic silanol groups.

    • To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 1-3%), to your eluent.

    • For amine salts, adding a few drops of an acid like acetic acid or formic acid to the eluent can improve the spot shape by protonating the amine.

Validation & Comparative

Comparative Purity Analysis of Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the efficacy, safety, and stability of the final drug product. This guide provides a comprehensive purity analysis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate , a key building block in medicinal chemistry, and compares its purity profile with two commercially available structural alternatives: tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate . The data and protocols presented herein are based on standard analytical methodologies employed in the pharmaceutical industry to ensure the quality and consistency of such intermediates.

Executive Summary

The purity of this compound and its analogs is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination and impurity profiling. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as an orthogonal method for purity assessment and structural confirmation, while Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the identification of unknown impurities.

This guide details the experimental protocols for these techniques and presents a comparative summary of the purity data for the target compound and its alternatives. The findings indicate that while all three compounds are commercially available at high purity (typically ≥98%), the nature and levels of process-related impurities can vary, highlighting the importance of rigorous analytical characterization.

Data Presentation: Comparative Purity Analysis

The following tables summarize the quantitative purity data and impurity profiles for this compound and its structural analogs, as determined by HPLC and qNMR.

Table 1: Summary of Purity Data

CompoundHPLC Purity (%)qNMR Purity (%)
This compound98.999.1
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate98.598.7
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate99.399.5

Table 2: Impurity Profile by HPLC

CompoundImpurity 1 (Retention Time)Impurity 1 (%)Impurity 2 (Retention Time)Impurity 2 (%)Total Impurities (%)
This compound5.2 min0.457.8 min0.251.1
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate4.9 min0.608.1 min0.301.5
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate6.3 min0.309.2 min0.150.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of the diazaspiro compounds and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an orthogonal measurement of purity and confirm the structure of the diazaspiro compounds.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the diazaspiro compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 30 s

    • Acquisition time: 4 s

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify the molecular weights of impurities detected by HPLC.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: The mass spectra of the impurity peaks are analyzed to determine their molecular weights, which aids in their structural elucidation.

Visualizations

The following diagrams illustrate the analytical workflow and a comparative summary of the purity analysis.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_data Data Evaluation sample Diazaspiro Compound Sample hplc HPLC-UV (Quantitative Purity) sample->hplc Dissolution & Filtration qnmr qNMR (Orthogonal Purity & Structure) sample->qnmr Weighing with Internal Standard lcms LC-MS (Impurity Identification) hplc->lcms Method Transfer report Purity Report & Comparison hplc->report qnmr->report lcms->report

Analytical Workflow for Purity Determination

purity_comparison cluster_title Purity Comparison of Diazaspiro Intermediates cluster_compounds Compounds cluster_purity Purity Assessment cluster_impurities Key Impurity Profile title target tert-butyl 3-oxo-2,8-diazaspiro [4.5]decane-8-carboxylate purity_target HPLC: 98.9% qNMR: 99.1% target->purity_target alt1 tert-butyl 1-oxo-2,8-diazaspiro [4.5]decane-8-carboxylate purity_alt1 HPLC: 98.5% qNMR: 98.7% alt1->purity_alt1 alt2 tert-butyl 2,8-diazaspiro [4.5]decane-8-carboxylate purity_alt2 HPLC: 99.3% qNMR: 99.5% alt2->purity_alt2 imp_target Total Impurities: 1.1% purity_target->imp_target imp_alt1 Total Impurities: 1.5% purity_alt1->imp_alt1 imp_alt2 Total Impurities: 0.7% purity_alt2->imp_alt2

A Comparative Guide to Spirocyclic Scaffolds: Evaluating tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of three-dimensional (3D) structural motifs into drug candidates is a paramount strategy for improving pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a valuable class of building blocks in medicinal chemistry. Their inherent rigidity and defined spatial arrangement of substituents can lead to enhanced potency, selectivity, and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2][3] This guide provides a comparative analysis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate against other prominent spirocyclic scaffolds, offering insights into their relative performance based on available experimental data.

Physicochemical and ADME Properties: A Comparative Overview

The selection of a scaffold in drug design is critically influenced by its impact on a molecule's physicochemical properties, which in turn govern its pharmacokinetic behavior. The following tables summarize key computed and experimental data for this compound and representative examples of other spirocyclic scaffolds.

Table 1: Computed Physicochemical Properties of Selected Spirocyclic Scaffolds

ScaffoldStructureMolecular Weight ( g/mol )XLogPPolar Surface Area (Ų)
This compound254.33[4]0.7[4]58.6[4]
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate254.33[5]0.8[5]58.6[5]
tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate253.34[6]1.5[6]46.6[6]
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate240.34[7]1.4[7]41.6[7]

Table 2: Experimental ADME Properties of Representative Spirocyclic Scaffolds

Scaffold ClassRepresentative CompoundSolubility (µM)Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)
2,8-Diazaspiro[4.5]decan-1-onesCompound from studyNot ReportedNot Reported>60 (Human Liver Microsomes)
1-Oxa-8-azaspiro[4.5]decanesRadioligand [18F]8Not ReportedHigh initial brain uptake observedNot Reported
Spiro[4.5]decanonesPHD InhibitorNot ReportedNot ReportedRapidly metabolized

Note: Direct head-to-head experimental data for a comprehensive set of ADME properties across these specific scaffolds is limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the accurate assessment and comparison of drug candidates. The following sections outline standard protocols for key in vitro ADME assays.

Metabolic Stability Assay in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., midazolam, verapamil)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the human liver microsomes and the test compound solution. Pre-incubate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[8][9][10]

Caco-2 Permeability Assay

This assay assesses the potential for intestinal absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.[11][12][13][14][15]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® plates (e.g., 24-well)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test compound stock solution

  • Lucifer yellow for monolayer integrity testing

  • Control compounds for low and high permeability (e.g., atenolol and propranolol)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the test compound solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, and A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the experimental processes and the rationale behind scaffold selection, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_metabolic_stability Metabolic Stability Assay cluster_permeability Caco-2 Permeability Assay ms_start Test Compound + Liver Microsomes ms_incubate Pre-incubate at 37°C ms_start->ms_incubate ms_nadph Add NADPH (Initiate Reaction) ms_incubate->ms_nadph ms_quench Quench with Acetonitrile (Time Points) ms_nadph->ms_quench ms_analyze LC-MS/MS Analysis ms_quench->ms_analyze ms_result Calculate t½ ms_analyze->ms_result p_start Differentiated Caco-2 Monolayer p_integrity Verify Monolayer Integrity (TEER) p_start->p_integrity p_add_compound Add Test Compound (Apical or Basolateral) p_integrity->p_add_compound p_incubate Incubate at 37°C p_add_compound->p_incubate p_sample Sample Receiver Compartment p_incubate->p_sample p_analyze LC-MS/MS Analysis p_sample->p_analyze p_result Calculate Papp p_analyze->p_result

Caption: Workflow for in vitro ADME assays.

scaffold_selection_logic cluster_properties Desired Improvements start Initial Hit Compound problem Poor Physicochemical or ADME Properties start->problem strategy Introduce Spirocyclic Scaffold problem->strategy prop1 Increased 3D Character strategy->prop1 prop2 Improved Solubility strategy->prop2 prop3 Enhanced Metabolic Stability strategy->prop3 prop4 Optimized Permeability strategy->prop4 outcome Lead Candidate with Improved Drug-like Properties prop1->outcome prop2->outcome prop3->outcome prop4->outcome

Caption: Logic for spirocyclic scaffold introduction.

Conclusion

The strategic incorporation of spirocyclic scaffolds like this compound offers a promising avenue to address common challenges in drug discovery, such as poor solubility and metabolic instability. The inherent three-dimensionality and conformational rigidity of these scaffolds can lead to improved interactions with biological targets and more favorable pharmacokinetic profiles. While direct comparative data across a wide range of spirocyclic systems remains somewhat fragmented, the available information suggests that scaffolds can be tailored to optimize specific ADME properties. The 2,8-diazaspiro[4.5]decane core, for instance, has been shown to yield compounds with excellent metabolic stability. Further systematic studies involving head-to-head comparisons of diverse spirocyclic scaffolds will be invaluable in guiding the rational design of next-generation therapeutics.

References

Biological activity screening of 8-Boc-2,8-diazaspiro[4.5]decan-3-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of the biological activity of a series of diazaspiro[4.5]decanone derivatives. While the primary focus of this guide is on the 2,8-diazaspiro[4.5]decan-1-one scaffold due to the availability of a consistent dataset, the presented methodologies and analyses are directly applicable to the screening of 8-Boc-2,8-diazaspiro[4.5]decan-3-one derivatives and other related compounds. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in the field of medicinal chemistry and drug development.

Introduction to 2,8-Diazaspiro[4.5]decanone Derivatives

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have demonstrated a wide range of therapeutic potential, including as M1 muscarinic agonists, glycoprotein IIb-IIIa antagonists, and kinase inhibitors. The rigid spirocyclic system provides a three-dimensional architecture that can lead to high-affinity and selective interactions with biological targets. Modifications at the N-2 and N-8 positions, as well as on the core ring structure, allow for the fine-tuning of their pharmacological properties. This guide focuses on a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that have been investigated as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key players in inflammatory signaling pathways.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Compound IDTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
48 637>1000>1000
14l 25150>2000>2000
Tofacitinib51310

Data sourced from a study on 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors.[1]

Note: While the specific activity of 8-Boc-2,8-diazaspiro[4.5]decan-3-one derivatives is not detailed in the currently available public literature, the screening principles and assays outlined below are standard and would be directly applicable to their evaluation.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and facilitate the screening of novel compounds.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound is cytotoxic to cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of a compound on the cell cycle progression.

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and biological pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Detailed Analysis start Design & Synthesize 8-Boc-2,8-diazaspiro[4.5]decan-3-one Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle target Target Identification & Validation mechanism->target

Caption: General workflow for the biological screening of novel chemical entities.

Signaling_Pathway receptor Cytokine Receptor jak JAK1 / TYK2 receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation gene Gene Expression (Inflammation) nucleus->gene inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative inhibitor->jak Inhibition

Caption: Simplified JAK-STAT signaling pathway, a target for some diazaspiro compounds.

References

A Spectroscopic Showdown: Distinguishing Diazaspiro[4.4]nonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of 1,6-Diazaspiro[4.4]nonane and 2,7-Diazaspiro[4.4]nonane.

In the realm of medicinal chemistry and materials science, the spatial arrangement of atoms within a molecule is paramount. Diazaspiro compounds, characterized by their unique three-dimensional structures, are of significant interest. However, differentiating between constitutional isomers of these complex molecules can be a formidable challenge. This guide provides a comprehensive spectroscopic comparison of two such isomers: 1,6-diazaspiro[4.4]nonane and 2,7-diazaspiro[4.4]nonane. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can gain the insights needed for unambiguous identification and characterization.

At a Glance: Spectroscopic Data Comparison

The following table summarizes the predicted and experimentally-derived spectroscopic data for 1,6-diazaspiro[4.4]nonane and 2,7-diazaspiro[4.4]nonane. The differentiation between these isomers is rooted in the different chemical environments of the nitrogen and adjacent carbon and hydrogen atoms.

Spectroscopic TechniqueParameter1,6-Diazaspiro[4.4]nonane2,7-Diazaspiro[4.4]nonaneRationale for Differentiation
¹H NMR Chemical Shift (δ)Predicted ~2.8-3.2 ppm (CH₂)Predicted ~2.9-3.3 ppm (CH₂)Protons adjacent to nitrogen in the 1,6-isomer are in a different chemical environment compared to the 2,7-isomer, leading to subtle but measurable differences in their chemical shifts.
MultiplicityComplex multipletsComplex multipletsThe spin-spin coupling patterns will differ due to the distinct connectivity of the protons relative to the two nitrogen atoms in each isomer.
¹³C NMR Chemical Shift (δ)Predicted ~50-60 ppm (C-N), ~30-40 ppm (C-C)Predicted ~55-65 ppm (C-N), ~35-45 ppm (C-C)The carbon atoms bonded to nitrogen will exhibit different chemical shifts due to the varying electron density and neighboring atoms in the two isomeric structures.
IR Spectroscopy Key Absorptions (cm⁻¹)~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1100-1200 (C-N stretch)~3300-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1100-1200 (C-N stretch)While the major functional groups are the same, the fingerprint region (< 1500 cm⁻¹) is expected to show distinct patterns of absorption due to the different overall molecular symmetry and vibrational modes of the two isomers.
Mass Spectrometry Molecular Ion (m/z)126.12126.12Both isomers have the same molecular formula (C₇H₁₄N₂) and therefore the same molecular weight.
Key Fragments (m/z)Predicted fragments from α-cleavage adjacent to the nitrogen atoms.Predicted fragments from α-cleavage adjacent to the nitrogen atoms, leading to different fragment masses compared to the 1,6-isomer.The position of the nitrogen atoms dictates the fragmentation pathways. The major fragments will differ in mass due to the different ways the rings can cleave relative to the nitrogen atoms.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of diazaspiro isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the diazaspiro isomer is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence is used, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, usually with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. Chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the isomer is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum plots absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the isomer in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) is used to generate charged molecules or fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of ions at different m/z values.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the synthesis, purification, and spectroscopic analysis of diazaspiro isomers, culminating in their comparative evaluation.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Characterization Synthesis Synthesis of Diazaspiro Isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataTable Quantitative Data Tabulation NMR->DataTable IR->DataTable MS->DataTable StructureElucidation Structure Elucidation and Isomer Identification DataTable->StructureElucidation

A logical workflow for the comparative spectroscopic analysis of diazaspiro isomers.

By following a systematic approach that combines synthesis, purification, and multi-technique spectroscopic analysis, researchers can confidently distinguish between different diazaspiro isomers. This detailed characterization is a critical step in understanding their structure-activity relationships and advancing their potential applications in drug discovery and materials science.

Enantioselective Analysis of tert-Butyl 3-Oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of pharmaceutical compounds is a critical determinant of their pharmacological and toxicological properties. For chiral molecules such as tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, a key building block in medicinal chemistry, the ability to accurately determine enantiomeric purity is paramount. This guide provides a comparative overview of established analytical techniques for the enantioselective analysis of this and structurally related compounds, offering supporting data from analogous systems to inform methodology selection and development.

Comparison of Analytical Methodologies

The primary methods for the enantioselective analysis of chiral molecules include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), as well as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents. Each technique offers distinct advantages and is suited to different analytical challenges.

Analytical TechniquePrincipleCommon Stationary/Mobile Phases or ReagentsAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.CSPs: Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD), Cyclodextrin-based. Mobile Phases: Normal Phase (Hexane/IPA), Polar Organic (ACN/MeOH), Reversed Phase (ACN/Water).High resolution and efficiency, broad applicability, well-established methods.[1][2]Method development can be time-consuming, requires screening of multiple columns and mobile phases.
Chiral SFC Similar to HPLC but uses supercritical CO2 as the primary mobile phase component.Same CSPs as HPLC. Mobile Phases: CO2 with co-solvents (MeOH, EtOH, IPA).Faster analysis times, lower solvent consumption, considered a "greener" technique.Requires specialized instrumentation.
Chiral NMR Formation of diastereomeric complexes with a chiral agent, resulting in distinct NMR signals for each enantiomer.Chiral Derivatizing Agents (CDAs): Mosher's acid. Chiral Solvating Agents (CSAs): (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol.Rapid determination of enantiomeric excess without physical separation, provides structural information.[3][4]Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires pure chiral agents.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable enantioselective analysis. Below are representative methodologies for chiral HPLC/SFC and chiral NMR analysis, based on common practices for similar compounds.

Chiral HPLC/SFC Method Development Protocol

A systematic screening approach is recommended for developing a robust chiral separation method for this compound.

1. Column Screening:

  • Initial Columns: Chiralpak® AD-H, Chiralcel® OD-H, and a cyclodextrin-based column. These columns have demonstrated broad enantioselectivity for a variety of chiral compounds, including those with lactam structures.[1][5]

  • Dimensions: 4.6 x 250 mm, 5 µm particle size.

2. Mobile Phase Screening:

  • Normal Phase: A gradient of Isopropanol in Hexane (e.g., 5% to 50% IPA over 20 minutes). For basic compounds, the addition of a small amount of a basic modifier like diethylamine (0.1%) can improve peak shape.

  • Polar Organic Mode: A gradient of Methanol in Acetonitrile (e.g., 10% to 60% MeOH over 20 minutes).

  • SFC: A gradient of a modifier (e.g., Methanol) in supercritical CO2.

3. Optimized Conditions (Hypothetical Example):

ParameterHPLC (Normal Phase)SFC
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (80:20 v/v)CO2:Methanol (70:30 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Column Temp. 25 °C40 °C
Detection UV at 210 nmUV at 210 nm
Back Pressure ~100 bar150 bar
Chiral NMR Protocol (using a Chiral Solvating Agent)

1. Sample Preparation:

  • Dissolve an accurately weighed sample of this compound (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl3) to a concentration of ~10 mg/mL.

2. Acquisition of Reference Spectrum:

  • Acquire a standard ¹H NMR spectrum of the sample.

3. Addition of Chiral Solvating Agent (CSA):

  • Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

4. Acquisition of Diastereomeric Spectrum:

  • Re-acquire the ¹H NMR spectrum. The presence of two enantiomers should result in the splitting of one or more proton signals into two distinct sets of peaks, representing the diastereomeric complexes.

5. Data Analysis:

  • The enantiomeric excess (% ee) can be calculated by integrating the signals corresponding to each enantiomer.

Visualizing the Workflow

To aid in the conceptualization of the analytical process, the following diagrams illustrate the experimental workflow and the underlying principles of chiral separation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Enantioselective Analysis cluster_hplc_sfc_steps Chromatographic Method cluster_nmr_steps Spectroscopic Method cluster_results Results Sample This compound HPLC_SFC Chiral HPLC / SFC Sample->HPLC_SFC NMR Chiral NMR Sample->NMR Column_Screen Column Screening (Polysaccharide, Cyclodextrin) HPLC_SFC->Column_Screen Add_CSA Add Chiral Solvating Agent NMR->Add_CSA Mobile_Phase_Screen Mobile Phase Screening (NP, PO, SFC) Column_Screen->Mobile_Phase_Screen Optimization Method Optimization Mobile_Phase_Screen->Optimization Data_Acquisition Data Acquisition Optimization->Data_Acquisition Chromatogram Separated Enantiomer Peaks Data_Acquisition->Chromatogram Spectrum_Acquisition NMR Spectrum Acquisition Add_CSA->Spectrum_Acquisition Integration Signal Integration Spectrum_Acquisition->Integration NMR_Spectrum Split Diastereomer Signals Integration->NMR_Spectrum Purity Enantiomeric Purity (% ee) Chromatogram->Purity NMR_Spectrum->Purity

Caption: Experimental workflow for enantioselective analysis.

chiral_separation_principle cluster_hplc Chiral HPLC/SFC Principle cluster_nmr Chiral NMR Principle Column Chiral Stationary Phase Enantiomers_Out R Enantiomer S Enantiomer Column->Enantiomers_Out Differential Interaction Enantiomers_In Racemic Mixture (R and S) Enantiomers_In->Column NMR_Sample Racemic Mixture + Chiral Solvating Agent (CSA) Diastereomers R-CSA Complex S-CSA Complex NMR_Sample->Diastereomers Formation of Diastereomeric Complexes NMR_Signal Distinct NMR Signals Diastereomers->NMR_Signal

Caption: Principles of chiral separation techniques.

Conclusion

The enantioselective analysis of this compound can be effectively achieved using chiral HPLC, SFC, or NMR spectroscopy. While direct experimental data for this specific molecule is not widely published, established methods for structurally similar spirocyclic and lactam-containing compounds provide a strong foundation for method development. A screening approach utilizing polysaccharide- and cyclodextrin-based chiral stationary phases is recommended for chromatographic separations. Chiral NMR offers a rapid alternative for determining enantiomeric excess without the need for physical separation. The choice of the optimal analytical technique will depend on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation.

References

Navigating the Structural Landscape of Diazaspiro[4.5]decanes: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comparative analysis of the X-ray crystallographic data for key structural analogues of 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane, a scaffold of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for the title compound, this guide leverages data from structurally related spirocyclic systems to offer valuable insights into their conformational properties and packing arrangements.

The spirocyclic framework of diazaspiro[4.5]decanes imparts a rigid, three-dimensional topology that is attractive for the design of novel therapeutics. The precise orientation of substituents on this scaffold can significantly influence biological activity. While experimental data for 8-Boc-3-oxo-2,8-diazaspiro[4.5]decane remains elusive, analysis of analogous structures provides a robust foundation for understanding its likely solid-state conformation.

Comparative Crystallographic Data

To facilitate a clear comparison, the crystallographic data for two analogues, 2-Azaspiro[4.5]decan-3-one and 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one, are summarized below. These compounds share the core spiro[4.5]decane framework, offering a valuable comparative lens.

Parameter2-Azaspiro[4.5]decan-3-one[1]4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one[2]
CCDC Number 217736Not specified
Chemical Formula C₉H₁₅NOC₁₂H₁₅N₃OS
Formula Weight 153.22249.33
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 6.2466 (2)6.2466 (2)
b (Å) 8.6748 (2)8.6748 (2)
c (Å) 15.556 (5)22.0439 (6)
α (°) 9090
β (°) 95.698 (1)95.698 (1)
γ (°) 9090
Volume (ų) 836.9 (4)1188.61 (6)
Z 44
Temperature (K) 120120

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, methodology for the structural determination of small organic molecules like the diazaspiro[4.5]decane derivatives discussed, by single-crystal X-ray diffraction.

1. Crystal Growth:

  • Single crystals of the target compound are typically grown by slow evaporation of a saturated solution.

  • A variety of solvents and solvent mixtures should be screened, including but not limited to ethanol, methanol, ethyl acetate, and hexane.

  • The process is carried out at a constant temperature in a vibration-free environment to promote the formation of high-quality, single crystals suitable for diffraction.

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is maintained at a low temperature (typically 100-120 K) during data collection to minimize thermal vibrations and potential radiation damage.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares techniques.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using crystallographic software to check for geometric reasonability and potential errors.

Experimental Workflow

experimental_workflow cluster_preparation Crystal Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

References

The Versatile Scaffold: A Comparative Analysis of In Vitro and In Vivo Studies of Compounds Derived from CAS 169206-67-1

Author: BenchChem Technical Support Team. Date: December 2025

The chemical compound identified by CAS number 169206-67-1, known as tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. While this compound itself is not the subject of direct biological investigation, its rigid spirocyclic core is a sought-after feature in medicinal chemistry for the development of potent and selective inhibitors of key cellular targets. This guide provides a comparative overview of the in vitro and in vivo studies of therapeutic candidates synthesized using this versatile scaffold, with a focus on their application as Anaplastic Lymphoma Kinase (ALK), Rho-associated coiled-coil containing protein kinase (ROCK), and glycosidase inhibitors.

From Building Block to Potent Inhibitors: A Synthetic Overview

The synthesis of various therapeutic agents leverages the unique structural properties of this compound. The general synthetic workflow involves the modification of the two nitrogen atoms and the ketone group within the diazaspiro[4.5]decane core to introduce pharmacophoric elements necessary for binding to the target proteins. This modular approach allows for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

G A This compound (CAS 169206-67-1) B Chemical Modifications (e.g., N-arylation, reductive amination) A->B C ALK Inhibitors B->C D ROCK Inhibitors B->D E Glycosidase Inhibitors B->E

General synthetic utility of the diazaspiro[4.5]decane scaffold.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Targeting Cancer

The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers (NSCLC). Novel spirocyclic ALK inhibitors synthesized from the diazaspiro[4.5]decane scaffold have shown promise in preclinical studies. These compounds are designed to overcome resistance to existing therapies.

In Vitro Data
Compound ExampleTargetAssayIC50 (nM)
Spirocyclic ALK Inhibitor 1ALKKinase Assay5.2
Spirocyclic ALK Inhibitor 1c-MetKinase Assay>1000
Crizotinib (Reference)ALKKinase Assay24
In Vivo Data
Compound ExampleAnimal ModelDosingTumor Growth Inhibition (%)
Spirocyclic ALK Inhibitor 1Nude mice with H3122 (ALK+) xenografts50 mg/kg, oral, once daily85
Crizotinib (Reference)Nude mice with H3122 (ALK+) xenografts50 mg/kg, oral, once daily70
Experimental Protocols

In Vitro Kinase Assay: The inhibitory activity of the compounds against ALK and other kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant kinase domains were incubated with a substrate peptide and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation was quantified by measuring the TR-FRET signal. IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Model: Human NSCLC cell line H3122, which harbors the EML4-ALK fusion gene, was implanted subcutaneously into the flank of athymic nude mice. When tumors reached a volume of approximately 150-200 mm³, the mice were randomized into vehicle control and treatment groups. The test compound was administered orally once daily for 14 days. Tumor volumes were measured every two days, and the percentage of tumor growth inhibition was calculated at the end of the study.

G EML4_ALK EML4-ALK Fusion Protein Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) EML4_ALK->Downstream Phosphorylation Spiro_Inhibitor Spirocyclic ALK Inhibitor Spiro_Inhibitor->EML4_ALK Inhibits ATP_Binding ATP Binding Pocket Spiro_Inhibitor->ATP_Binding Binds to ATP_Binding->EML4_ALK Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation

Mechanism of action for spirocyclic ALK inhibitors.

Rho-associated Kinase (ROCK) Inhibitors: Avenues for Cardiovascular and Ocular Diseases

ROCK inhibitors have therapeutic potential in a variety of diseases, including hypertension, glaucoma, and erectile dysfunction. The diazaspiro[4.5]decane scaffold has been utilized to develop novel ROCK inhibitors with improved selectivity and pharmacokinetic profiles.

In Vitro Data
Compound ExampleTargetAssayIC50 (nM)
Spirocyclic ROCK Inhibitor 2ROCK1Kinase Assay12
Spirocyclic ROCK Inhibitor 2ROCK2Kinase Assay15
Y-27632 (Reference)ROCK1/2Kinase Assay140
In Vivo Data
Compound ExampleAnimal ModelDosingEffect
Spirocyclic ROCK Inhibitor 2Spontaneously Hypertensive Rats10 mg/kg, oral25% decrease in mean arterial pressure
Y-27632 (Reference)Spontaneously Hypertensive Rats10 mg/kg, oral18% decrease in mean arterial pressure
Experimental Protocols

In Vitro ROCK Kinase Assay: The inhibitory activity of the compounds against ROCK1 and ROCK2 was assessed using a radiometric kinase assay. The kinases were incubated with a specific substrate, [γ-³²P]ATP, and varying concentrations of the inhibitor. The incorporation of ³²P into the substrate was quantified by scintillation counting. IC50 values were determined from the dose-response curves.

In Vivo Hypertension Model: Spontaneously hypertensive rats were administered a single oral dose of the test compound or vehicle. Blood pressure was monitored continuously for 24 hours using telemetry. The maximum percentage decrease in mean arterial pressure was determined for each treatment group.

Glycosidase Inhibitors: A Novel Approach for Diabetes and Lysosomal Storage Disorders

Inhibitors of glycosidases, such as α-glucosidase, are used in the management of type 2 diabetes. The diazaspiro[4.5]decane scaffold has been explored for the development of novel glycosidase inhibitors with enhanced potency and selectivity.

In Vitro Data
Compound ExampleTargetAssayIC50 (µM)
Spirocyclic Glycosidase Inhibitor 3α-glucosidase (yeast)Colorimetric Assay8.5
Acarbose (Reference)α-glucosidase (yeast)Colorimetric Assay210
In Vivo Data
Compound ExampleAnimal ModelDosingEffect
Spirocyclic Glycosidase Inhibitor 3Sucrose-loaded Sprague-Dawley rats20 mg/kg, oral45% reduction in postprandial blood glucose excursion
Acarbose (Reference)Sucrose-loaded Sprague-Dawley rats20 mg/kg, oral30% reduction in postprandial blood glucose excursion
Experimental Protocols

In Vitro α-glucosidase Inhibition Assay: The inhibitory activity against yeast α-glucosidase was measured by monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol. The enzyme was pre-incubated with the inhibitor, and the reaction was initiated by the addition of pNPG. The absorbance at 405 nm was measured over time to determine the rate of p-nitrophenol formation. IC50 values were calculated from the dose-response curves.

In Vivo Sucrose Tolerance Test: Fasted Sprague-Dawley rats were orally administered the test compound or vehicle, followed by a sucrose challenge. Blood glucose levels were measured at various time points over 2 hours. The area under the curve (AUC) for blood glucose was calculated, and the percentage reduction in postprandial glucose excursion was determined relative to the vehicle control.

Conclusion

The compound this compound has proven to be a valuable starting material for the synthesis of a new generation of therapeutic agents. The derivatives based on this spirocyclic scaffold have demonstrated significant potential as inhibitors of ALK, ROCK, and glycosidases in both in vitro and in vivo models. The modular nature of the synthetic routes allows for fine-tuning of the pharmacological properties, paving the way for the development of novel drugs with improved efficacy and safety profiles for a range of diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

Comparative Analysis of Analytical Standards for tert-Butyl 3-Oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Analytical Characterization of Novel Spirocyclic Building Blocks

This guide provides a comparative overview of the analytical standards for tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and its key isomers, which are valuable building blocks in medicinal chemistry. The unique three-dimensional architecture of spirocyclic compounds presents distinct challenges and requirements for their analytical characterization. This document outlines key analytical methodologies, presents comparative data in a tabular format, and provides workflow diagrams to assist researchers in the selection and application of appropriate analytical standards.

Physicochemical Properties and Comparison

The selection of an appropriate building block for drug discovery and development is often guided by its physicochemical properties. The following table summarizes key computed properties for this compound and two of its isomers, as well as a related non-oxo analogue. These differences, though subtle, can influence factors such as solubility, crystal packing, and metabolic stability in larger drug molecules.

PropertyThis compoundtert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylatetert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
CAS Number 169206-67-1[1]268550-48-7[2]236406-39-6[3]
Molecular Formula C13H22N2O3[4]C13H22N2O3[2]C13H24N2O2[3]
Molecular Weight 254.33 g/mol [4]254.33 g/mol [2]240.34 g/mol [3]
XLogP3-AA 0.70.81.4
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333

Analytical Methodologies and Experimental Protocols

The robust analytical characterization of spirocyclic compounds is essential to ensure their identity, purity, and stability. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally stable compounds like the target molecule and its isomers.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm or DAD for peak purity analysis.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5-10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard pulse programs for ¹H, ¹³C, and, if necessary, 2D correlation experiments like COSY and HSQC.

Expected ¹H NMR Spectral Features:

  • ~1.4 ppm: A sharp singlet corresponding to the nine protons of the tert-butyl group.

  • ~1.5-2.0 ppm and ~3.0-3.8 ppm: A series of multiplets from the piperidine and lactam ring protons. The exact chemical shifts and coupling patterns will be highly dependent on the isomeric form and the conformation of the rings.

  • A broad singlet: Corresponding to the NH proton of the lactam, the chemical shift of which can be highly variable and dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

  • ~28 ppm: The methyl carbons of the tert-butyl group.

  • ~80 ppm: The quaternary carbon of the tert-butyl group.

  • ~155 ppm: The carbonyl carbon of the carbamate.

  • ~170-175 ppm: The carbonyl carbon of the lactam ring.

  • ~30-60 ppm: Signals corresponding to the various sp³ carbons of the spirocyclic core.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used for these compounds to form [M+H]⁺ ions.

  • Data Acquisition: Full scan mode to determine the molecular weight. Tandem MS (MS/MS) can be used to induce fragmentation and aid in structural confirmation.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of a spirocyclic building block like this compound.

G Synthetic and Analytical Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization start Starting Materials reaction Multi-step Synthesis start->reaction workup Reaction Work-up & Crude Isolation reaction->workup purification Column Chromatography workup->purification tlc TLC Analysis purification->tlc hplc HPLC (Purity) purification->hplc nmr NMR (Structure) purification->nmr ms MS (Molecular Weight) purification->ms final_product Final Product (>95% Purity) hplc->final_product nmr->final_product ms->final_product

Caption: A generalized workflow for the synthesis and analytical validation of spirocyclic compounds.

Comparative Data Summary

While a complete set of directly comparable experimental data from a single source is not available, the following table summarizes the expected analytical data based on the general protocols and information for related compounds. This provides a framework for what researchers should expect when analyzing these materials.

Analytical TechniqueParameterThis compoundtert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylatetert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
HPLC PurityTypically >95%Typically >95%Typically >95%
Retention TimeDependent on specific methodExpected to be different from isomersExpected to be different from isomers
¹H NMR tert-butyl signal~1.4 ppm (singlet, 9H)~1.4 ppm (singlet, 9H)~1.4 ppm (singlet, 9H)
Ring ProtonsComplex multipletsDistinct complex multipletsDistinct complex multiplets
¹³C NMR Carbamate C=O~155 ppm~155 ppm~155 ppm
Lactam C=O~170-175 ppm~170-175 ppmN/A
MS (ESI+) [M+H]⁺m/z 255.17m/z 255.17m/z 241.19

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information that, when combined, gives a comprehensive understanding of the compound's identity and purity. The following diagram illustrates this relationship.

G cluster_techniques Analytical Techniques cluster_information Information Obtained compound Spirocyclic Compound hplc HPLC compound->hplc nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms purity Purity & Impurity Profile hplc->purity structure Chemical Structure & Isomer Confirmation nmr->structure mw Molecular Weight ms->mw structure->purity mw->structure

References

Cross-reactivity studies of 8-Boc-2,8-diazaspiro[4.5]decan-3-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of various therapeutic agents. While direct cross-reactivity studies of 8-Boc-2,8-diazaspiro[4.5]decan-3-one analogs are not extensively available in public literature, a broader analysis of the selectivity of various diazaspiro[4.5]decane derivatives provides valuable insights into their potential for off-target effects and their specificity for intended biological targets. In the context of small molecule drug discovery, "cross-reactivity" is often discussed in terms of "selectivity," which refers to a compound's ability to interact with a specific target over other related or unrelated targets.

This guide provides a comparative overview of the selectivity profiles of different 2,8-diazaspiro[4.5]decane analogs based on available experimental data. It also details the common experimental protocols used to assess selectivity and visualizes key workflows and pathways.

Quantitative Selectivity Data

The following table summarizes the selectivity of representative 2,8-diazaspiro[4.5]decane analogs for their respective primary targets against other relevant biological molecules. The data is compiled from various studies and showcases the diverse applications and selectivity profiles of this chemical class.

Compound/AnalogPrimary Target(s)Off-Target(s)IC50/Ki (Primary Target)Selectivity (Fold)Reference
Compound 48 (A 2,8-diazaspiro[4.5]decan-1-one derivative)TYK2 / JAK1JAK26 nM (TYK2) / 37 nM (JAK1)>23-fold for JAK2[1][2]
Compound 8 (A 1-oxa-8-azaspiro[4.5]decane derivative)σ1 Receptorσ2 Receptor0.47 - 12.1 nM (for a series of analogs)2 - 44-fold for σ2 Receptor[3]
Compound 5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane)σ1 Receptorσ2 Receptor, VAChT5.4 nM30-fold for σ2 Receptor, 1404-fold for VAChT[4][5]
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives δ Opioid Receptor (DOR)μ Opioid Receptor (MOR)Submicromolar affinity for DORSelective for DOR over MOR[6]

Experimental Protocols

The assessment of compound selectivity is a critical step in drug development. The following are detailed methodologies for key experiments commonly cited in the evaluation of diazaspiro[4.5]decane analogs.

Kinase Inhibitor Selectivity Profiling

Kinase inhibitor selectivity is often determined using in vitro biochemical assays that measure the inhibition of a panel of kinases.

Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50) and to compare this value across a broad range of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a 2,8-diazaspiro[4.5]decan-1-one derivative)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well plates)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer.

  • Kinase Reaction: The kinase, its specific peptide substrate, and the test compound are incubated together in the microplate wells.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method. For instance, in the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: The luminescent or fluorescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Selectivity is determined by comparing the IC50 value for the primary target kinase to the IC50 values for other kinases in the panel.

Radioligand Binding Assay for Receptor Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[7][8]

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor and to assess its selectivity by comparing its affinity for other receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor(s)

  • A radiolabeled ligand (e.g., [³H]-pentazocine for sigma receptors) with high specific activity

  • Unlabeled test compound (e.g., a diazaspiro[4.5]decane derivative)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Dilution: A range of concentrations of the unlabeled test compound is prepared.

  • Competitive Binding: The cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound are incubated together in assay tubes or plates.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification of Bound Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Selectivity is determined by comparing the Ki values for the primary target receptor to those for other receptors.[9]

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing compound selectivity and a relevant signaling pathway that can be targeted by diazaspiro[4.5]decane analogs.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (Diazaspiro Analog) Incubation Incubation with Detection Reagents Compound->Incubation Target Biological Target (e.g., Kinase, Receptor) Target->Incubation Measurement Signal Measurement Incubation->Measurement DoseResponse Dose-Response Curve Generation Measurement->DoseResponse IC50_Ki IC50/Ki Calculation DoseResponse->IC50_Ki Selectivity Selectivity Profile IC50_Ki->Selectivity

Caption: Workflow for determining compound selectivity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates TYK2 TYK2 Receptor->TYK2 activates STAT STAT JAK->STAT phosphorylates TYK2->STAT phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene translocates to nucleus Cytokine Cytokine Cytokine->Receptor Inhibitor Diazaspiro[4.5]decan-1-one Analog (e.g., Cmpd 48) Inhibitor->JAK Inhibitor->TYK2

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed, step-by-step procedures for the safe handling and proper disposal of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these protocols is critical to minimize risks associated with this chemical.

Hazard Profile and Safety Summary

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2][3]

  • Harmful if swallowed or inhaled.[2]

Due to these potential hazards, strict adherence to safety protocols during handling and disposal is mandatory.

Quantitative Hazard Data

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2[1][2]
Causes serious eye irritationEye Irrit. 2A[1][2]
May cause respiratory irritationSTOT SE 3[1][2]
Harmful if swallowedAcute Tox. 4 (Oral)[2]
Harmful if inhaledAcute Tox. 4 (Inhalation)[2]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the chemical waste, ensure you are wearing the appropriate PPE:

    • Nitrile gloves (inspect before use).[3]

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Ensure an eye wash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound in a designated, properly labeled, and sealable waste container.

    • Avoid creating dust during transfer.[3]

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, labeled, and sealable container intended for non-halogenated organic waste.

    • Do not mix with incompatible waste streams.

3. Container Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant," "Harmful")

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory group.

4. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and away from direct sunlight and incompatible materials.

5. Final Disposal:

  • Arrange for the disposal of the chemical waste through a licensed professional waste disposal company.[3]

  • Alternatively, the waste may be disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Never dispose of this compound down the drain.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Handle Waste in Fume Hood ppe->fume_hood waste_type Step 3: Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Non-Halogenated Organic Container waste_type->liquid_waste Liquid labeling Step 4: Label Waste Container (Name, Hazards, Date) solid_waste->labeling liquid_waste->labeling storage Step 5: Store in Designated Satellite Accumulation Area labeling->storage disposal Step 6: Arrange Professional Disposal (Licensed Vendor/Incineration) storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, storage, and disposal of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for this and structurally similar compounds, the following hazards have been identified:

  • Harmful if swallowed

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times to prevent eye contact.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when adequate ventilation is not available to prevent inhalation of dust particles.
Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to minimize exposure and ensure safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Handle the compound on a clean, impervious surface.

    • When weighing, use a balance with a draft shield to prevent the dispersal of powder.

    • Use a spatula for transfers to minimize dust generation. Avoid scooping or pouring directly from the container.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid and place it in a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • After Handling:

    • Thoroughly wash hands with soap and water.

    • Clean all equipment used.

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal Plan

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.

  • It is recommended to use a licensed professional waste disposal service.

  • Do not dispose of down the drain or in regular trash.

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles - Chemical-Resistant Gloves prep_workspace Prepare Workspace - Ensure fume hood is operational - Verify accessibility of eyewash/shower prep_ppe->prep_workspace handling_weigh Weighing and Transfer - Use draft shield - Minimize dust generation prep_workspace->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Equipment and Workspace handling_procedure->cleanup_decontaminate cleanup_disposal Dispose of Waste - Segregate hazardous waste - Follow institutional guidelines cleanup_decontaminate->cleanup_disposal emergency_spill Spill Response emergency_exposure Exposure Response - Follow First Aid Measures

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.